Odoroside H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-HYDVPRFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318195 | |
| Record name | Odoroside H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18810-25-8 | |
| Record name | Odoroside H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Odoroside H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Odoroside H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Odoroside H in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a cardenolide cardiac glycoside, a class of naturally derived compounds that have been historically utilized in the treatment of heart failure. Like other cardiac glycosides, its primary mechanism of action revolves around the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This initial interaction triggers a cascade of downstream events, ultimately leading to alterations in cardiac contractility, electrophysiology, and cellular signaling. This technical guide provides a detailed overview of the core mechanism of action of this compound in cardiac cells, including available (though limited) quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While specific quantitative data for this compound is sparse in the literature, this guide extrapolates from the well-established mechanisms of structurally similar and extensively studied cardiac glycosides such as ouabain and digoxin, while clearly noting where such extrapolations are made.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The foundational mechanism of this compound in cardiac cells is its binding to and inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma.
Molecular Interaction
Computational docking studies suggest that this compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is stabilized by key interactions with amino acid residues within the binding pocket, effectively locking the enzyme in a conformation that prevents its normal pumping function.
Consequences of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase by this compound leads to a series of ionic and cellular changes:
-
Increased Intracellular Sodium: The primary and immediate consequence is a rise in the intracellular Na+ concentration ([Na+]i) due to the impairment of its extrusion from the cell.
-
Increased Intracellular Calcium: The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in its reverse mode. This leads to a decrease in Ca2+ efflux and a net increase in the intracellular Ca2+ concentration ([Ca2+]i).
-
Enhanced Cardiac Contractility: The increased cytosolic Ca2+ available during systole leads to greater Ca2+ uptake into the sarcoplasmic reticulum (SR). Consequently, more Ca2+ is released from the SR during subsequent action potentials, resulting in a stronger interaction between actin and myosin filaments and thus, an increase in myocardial contractility (positive inotropic effect).
Quantitative Data
Specific quantitative data for this compound's effects on cardiac cells is limited in publicly available literature. The following table summarizes typical quantitative values for well-characterized cardiac glycosides like ouabain and digoxin, which are expected to be comparable for this compound.
| Parameter | Typical Value (for Ouabain/Digoxin) | Cell Type/System | Notes |
| Na+/K+-ATPase Inhibition (IC50) | 10 - 100 nM | Isolated cardiomyocytes, purified enzyme | This is the concentration required to inhibit 50% of the enzyme's activity. |
| Increase in Intracellular Na+ | 5 - 15 mM increase from baseline | Isolated cardiomyocytes | Dependent on the concentration of the cardiac glycoside and duration of exposure. |
| Increase in Intracellular Ca2+ (systolic) | 50 - 200% increase from baseline | Isolated cardiomyocytes | Measured as an increase in the amplitude of the Ca2+ transient. |
| Increase in Contractility (e.g., cell shortening) | 20 - 100% increase from baseline | Isolated cardiomyocytes | Correlates with the increase in intracellular Ca2+. |
| Induction of Apoptosis (EC50) | 100 nM - 10 µM | Cardiomyocyte cell lines (e.g., H9c2) | Concentration- and time-dependent. |
| Generation of Reactive Oxygen Species (ROS) | 2 - 5 fold increase over baseline | Isolated cardiomyocytes | Measured by fluorescent probes like DCFH-DA. |
Signaling Pathways Modulated by this compound
Beyond its direct effects on ion homeostasis, the inhibition of Na+/K+-ATPase by this compound initiates a complex array of intracellular signaling cascades.
Calcium-Mediated Signaling
The sustained elevation of intracellular Ca2+ acts as a second messenger, activating various Ca2+-dependent signaling pathways that can influence gene expression, cell survival, and hypertrophy.
Reactive Oxygen Species (ROS) Generation
Cardiac glycosides are known to induce the production of reactive oxygen species (ROS) in cardiomyocytes. This is thought to be a consequence of both mitochondrial dysfunction and the activation of membrane-bound NADPH oxidases, triggered by the altered intracellular ionic environment. ROS can then act as signaling molecules, further modulating other pathways.
Core mechanism of this compound leading to increased contractility and ROS production.
STAT3 and NF-κB Signaling
Studies on cardiac glycosides, including some focused on Odoroside A (a closely related compound), have indicated modulation of the STAT3 and NF-κB signaling pathways, primarily in the context of cancer cells.[1][2] While direct evidence in cardiac cells for this compound is limited, it is plausible that it could influence these pathways, which are known to play roles in cardiac hypertrophy, inflammation, and apoptosis.
Hypothesized signaling pathways modulated by this compound in cardiac cells.
Induction of Apoptosis
At higher concentrations or with prolonged exposure, this compound, like other cardiac glycosides, can induce apoptosis in cardiomyocytes. This pro-apoptotic effect is thought to be mediated by several factors, including:
-
Calcium Overload: Excessive and sustained elevation of intracellular Ca2+ can trigger mitochondrial permeability transition and the release of pro-apoptotic factors.
-
Oxidative Stress: The increased production of ROS can damage cellular components and activate apoptotic signaling cascades.
-
Modulation of Apoptosis-Related Proteins: Cardiac glycosides have been shown to influence the expression and activity of proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound in cardiac cells.
Measurement of Na+/K+-ATPase Activity in Isolated Cardiomyocytes
Principle: This assay measures the ouabain-sensitive ATPase activity, which represents the activity of the Na+/K+-ATPase. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.[5]
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rat or mouse hearts using enzymatic digestion with collagenase and protease.
-
Cell Permeabilization: Treat isolated cardiomyocytes with a low concentration of a detergent (e.g., saponin) or an ionophore (e.g., alamethicin) to allow access of ATP and ions to the intracellular side of the Na+/K+-ATPase.[6]
-
Assay Buffer: Prepare an assay buffer containing (in mM): 100 NaCl, 20 KCl, 5 MgCl2, 1 EGTA, 50 Tris-HCl (pH 7.4), and 3 ATP.
-
Reaction: Aliquot the permeabilized cell suspension into two sets of tubes. To one set, add ouabain (a specific Na+/K+-ATPase inhibitor, typically 1-2 mM for rodent cells) to determine the non-Na+/K+-ATPase activity. Add vehicle to the other set (total ATPase activity).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid.
-
Phosphate Detection: Add ammonium molybdate to form a colored phosphomolybdate complex. Measure the absorbance at a specific wavelength (e.g., 850 nm).
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.
Measurement of Intracellular Calcium Transients using Fura-2
Principle: Fura-2 is a ratiometric fluorescent dye that binds to Ca2+. The ratio of its fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular Ca2+ concentration.[7][8][9][10][11]
Methodology:
-
Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Dye Loading: Incubate the cells with Fura-2 AM (the acetoxymethyl ester form of Fura-2) in a physiological salt solution (e.g., Tyrode's solution) for 20-30 minutes at room temperature.
-
De-esterification: Wash the cells and allow for an additional 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.
-
Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion: Perfuse the cells with Tyrode's solution containing this compound at various concentrations.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Analysis: Calculate the 340/380 nm fluorescence ratio to determine the changes in intracellular Ca2+ concentration.
Assessment of Apoptosis using TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[12][13][14][15][16]
Methodology:
-
Cell Treatment: Treat cultured cardiomyocytes (e.g., H9c2 cells or primary myocytes) with different concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red (depending on the fluorescent label) nuclei, while all nuclei will be stained blue.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Measurement of Reactive Oxygen Species (ROS) with DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19][20][21]
Methodology:
-
Cell Preparation: Culture cardiomyocytes on coverslips or in a multi-well plate.
-
Dye Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) in a physiological buffer for 30 minutes at 37°C.
-
Treatment: Wash the cells to remove excess probe and then treat with this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation at ~488 nm and emission at ~525 nm.
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS production.
Experimental workflow for investigating the effects of this compound on cardiomyocytes.
Conclusion
The core mechanism of action of this compound in cardiac cells is the inhibition of the Na+/K+-ATPase, which leads to a positive inotropic effect through an increase in intracellular calcium. At higher concentrations, it can also induce apoptosis and oxidative stress. While the general principles of its action are well-understood based on the extensive research on other cardiac glycosides, further studies are needed to delineate the specific quantitative effects and the full spectrum of signaling pathways modulated by this compound in cardiomyocytes. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.
References
- 1. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salidroside improves doxorubicin-induced cardiac dysfunction by suppression of excessive oxidative stress and cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. circ.ahajournals.org [circ.ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Localization of dichlorofluorescin in cardiac myocytes: implications for assessment of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of ROS using oxidized DCFDA and flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 21. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Pharmacological Properties of Odoroside H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoroside H is a naturally occurring cardenolide glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer and central nervous system (CNS) depressant activities. The primary mechanism of action, inhibition of the Na+/K+-ATPase pump, is discussed in detail, along with its influence on downstream signaling pathways, including the STAT-3 and ROS/JNK pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological processes to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
This compound is a cardenolide found in various plant species, including Nerium oleander.[1] Cardenolides are a class of steroids characterized by a five-membered lactone ring and are known for their potent biological activities, most notably their historical use in treating heart conditions. In recent years, research has expanded to explore the anticancer and other pharmacological effects of these compounds. This compound, in particular, has demonstrated promising cytotoxic effects against cancer cells and exhibits CNS depressant properties. This guide aims to consolidate the current knowledge on this compound to support further research and drug development efforts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C30H46O8 | [1] |
| Molecular Weight | 534.68 g/mol | N/A |
| CAS Number | 18810-25-8 | [1] |
Pharmacological Properties
Anticancer Activity
This compound exhibits significant anticancer properties, primarily through the induction of apoptosis in cancer cells. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the closely related compound, Odoroside A, provide valuable insights. For instance, Odoroside A has an IC50 of 183.5 nM in A549 lung cancer cells. It is important to note that further research is required to establish a comprehensive cytotoxicity profile for this compound.
Mechanism of Action:
The primary mechanism underlying the anticancer activity of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.
-
Experimental Workflow for Assessing Cytotoxicity:
Signaling Pathways:
The inhibition of Na+/K+-ATPase by this compound triggers downstream signaling cascades that contribute to its anticancer effects. While direct evidence for this compound is still emerging, studies on the similar compound Odoroside A have elucidated the involvement of the following pathways:
-
STAT-3 Signaling Pathway: Odoroside A has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound can suppress these pro-tumorigenic processes.
-
ROS/JNK Signaling Pathway: Odoroside A has been demonstrated to induce the production of Reactive Oxygen Species (ROS) and activate the c-Jun N-terminal kinase (JNK) pathway.[2] This signaling cascade plays a crucial role in inducing apoptosis in cancer cells.
Central Nervous System (CNS) Depressant Activity
-
Experimental Protocol for Assessing CNS Depressant Activity (Open Field Test):
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: An open field apparatus, a square arena with walls, is used. The floor is divided into a number of equal squares.
-
Procedure:
-
Mice are divided into control and test groups.
-
The test group is administered this compound intraperitoneally at various doses. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes), each mouse is placed in the center of the open field.
-
The number of squares crossed with all four paws (locomotor activity) and the number of rearings are counted for a defined period (e.g., 5 minutes).
-
-
Data Analysis: A significant reduction in locomotor activity and rearing frequency in the this compound-treated group compared to the control group indicates CNS depressant activity.
Toxicology
Comprehensive toxicological data for this compound, including the median lethal dose (LD50), is not well-documented in publicly accessible scientific literature. As with other cardiac glycosides, it is anticipated that this compound has a narrow therapeutic index, and overdose can lead to cardiotoxicity. Rigorous toxicological studies are essential to determine the safety profile of this compound for any potential therapeutic use.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).
-
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of a specific inhibitor like ouabain. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control. The IC50 value can then be calculated.
Western Blot for STAT-3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT-3 phosphorylation.
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT-3 (p-STAT3) and total STAT-3.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT-3.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anticancer and potential CNS depressant activities. Its primary mechanism of action through Na+/K+-ATPase inhibition and subsequent modulation of key signaling pathways like STAT-3 and ROS/JNK provides a solid foundation for its further investigation as a therapeutic agent. However, a significant knowledge gap exists regarding its specific quantitative pharmacological and toxicological profile.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of human cancer cell lines.
-
Conducting in vivo studies to quantify its CNS depressant effects and establish an ED50 value.
-
Performing comprehensive acute and chronic toxicity studies to determine the LD50 and overall safety profile.
-
Elucidating the detailed molecular interactions of this compound with the Na+/K+-ATPase pump.
-
Further investigating the downstream signaling pathways affected by this compound to identify additional therapeutic targets.
Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.
References
The Biosynthesis of Odoroside H in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H, a cardenolide-type cardiac glycoside, is a secondary metabolite found in various plant species, notably in Nerium oleander. Like other cardiac glycosides, it consists of a steroidal aglycone, in this case, digitoxigenin, linked to a sugar moiety. These compounds are of significant interest due to their therapeutic applications, primarily in the treatment of heart conditions, and their potential as anticancer agents. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by available data, experimental methodologies, and visual representations of the core processes.
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, extensive research on cardiac glycosides in plants like Digitalis purpurea and related species allows for the construction of a putative pathway. The biosynthesis can be broadly divided into three main stages: the formation of the C21 steroidal precursor from cholesterol, the modification of this precursor to form the digitoxigenin aglycone, and finally, the glycosylation of digitoxigenin to yield this compound.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the ubiquitous plant sterol, cholesterol. The pathway involves a series of enzymatic reactions that modify the sterol core to produce the characteristic cardenolide structure.
Aglycone (Digitoxigenin) Biosynthesis
The formation of digitoxigenin, the aglycone of this compound, is a multi-step process that starts from cholesterol.
a) Conversion of Cholesterol to Pregnenolone: The initial and rate-limiting step is the side-chain cleavage of cholesterol to form pregnenolone.[1] This reaction is catalyzed by a cytochrome P450 enzyme, specifically a sterol side-chain cleaving enzyme (P450scc).[1] In digoxin biosynthesis, the enzyme CYP87A4 has been identified as a P450scc.[1]
b) Conversion of Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone. This conversion is a two-step process catalyzed by a bifunctional enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD/KSI).[2]
c) Progesterone to 5β-Pregnane-3,20-dione: Progesterone undergoes stereospecific reduction of the double bond in the A ring, a crucial step in cardenolide biosynthesis. This reaction is catalyzed by progesterone 5β-reductase (P5βR), leading to the formation of 5β-pregnane-3,20-dione.[2]
d) Further Modifications to Digitoxigenin: The subsequent steps from 5β-pregnane-3,20-dione to digitoxigenin involve a series of hydroxylations and the formation of the characteristic butenolide ring at the C-17 position. While the exact enzymes for all these steps are not fully characterized, they are believed to be catalyzed by a series of hydroxylases (likely cytochrome P450 monooxygenases) and other enzymes. The final steps include the 14β-hydroxylation and the formation of the five-membered lactone ring.
Sugar Moiety Biosynthesis and Glycosylation
The sugar moiety attached to digitoxigenin in this compound is a 2,6-dideoxy-3-O-methylhexose. The biosynthesis of this sugar and its subsequent attachment to the aglycone is a critical part of the pathway.
a) Biosynthesis of Activated Sugar: Deoxy sugars are typically synthesized from common nucleotide-diphosphate (NDP)-sugars, such as UDP-glucose. The biosynthesis of TDP-L-digitoxose, a similar 2,6-dideoxyhexose, has been studied in bacteria and is a multi-step enzymatic process starting from an activated monosaccharide.[3] It is hypothesized that a similar pathway exists in plants for the synthesis of the specific sugar moiety of this compound, likely in its activated UDP- or TDP-form.
b) Glycosylation of Digitoxigenin: The final step in the biosynthesis of this compound is the transfer of the activated sugar moiety from its nucleotide carrier to the 3β-hydroxyl group of the digitoxigenin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).
Quantitative Data
Quantitative data on the intermediates of the this compound biosynthetic pathway is scarce in the literature. However, studies on the accumulation of total cardiac glycosides in Nerium oleander provide some insights into the plant's capacity for their production.
| Plant Part | Extraction Solvent | Cardiac Glycoside Content (mg SE/g) | Reference |
| Leaf | Water | 169.89 ± 0.21 | [4] |
| Leaf | Methanol | 259.71 ± 0.23 | [4] |
| Flower | Water | 123.44 ± 0.10 | [4] |
| Flower | Methanol | 200.25 ± 0.31 | [4] |
*SE: Standard Equivalent
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify genes encoding the enzymes involved in the biosynthesis of this compound.
Methodology:
-
Transcriptome Sequencing: RNA is extracted from tissues of Nerium oleander known to produce this compound (e.g., leaves).
-
Library Preparation and Sequencing: cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
De Novo Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).
-
Candidate Gene Selection: Transcripts showing homology to known enzymes in steroid and cardiac glycoside biosynthesis (e.g., P450s, 3β-HSD, P5βR, UGTs) are selected as candidate genes.
Functional Characterization of Enzymes
Objective: To confirm the enzymatic function of candidate proteins.
Methodology:
-
Gene Cloning and Expression: The open reading frame of a candidate gene is cloned into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast). The recombinant protein is then expressed in the chosen host system.
-
Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The activity of the purified enzyme is tested using a specific substrate. For example, for a putative P5βR, the assay would involve incubating the enzyme with progesterone and a cofactor (NADPH), and then analyzing the reaction products by HPLC or LC-MS to detect the formation of 5β-pregnane-3,20-dione.
Example Enzyme Assay Protocol for a Putative Progesterone 5β-Reductase (P5βR):
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.0)
-
1 mM NADPH
-
100 µM Progesterone (dissolved in a suitable organic solvent like DMSO)
-
Purified recombinant P5βR enzyme (various concentrations to determine optimal activity)
-
-
Procedure:
-
The reaction is initiated by adding the enzyme to the mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
The organic phase is evaporated, and the residue is redissolved in a suitable solvent for analysis.
-
The products are analyzed by HPLC or LC-MS to identify and quantify the formation of 5β-pregnane-3,20-dione.
-
Quantification of Intermediates and Final Product
Objective: To measure the concentration of biosynthetic intermediates and this compound in plant tissues.
Methodology:
-
Sample Preparation: Plant tissue is harvested, freeze-dried, and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or maceration.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.
Mandatory Visualizations
Caption: Putative biosynthetic pathway of the aglycone of this compound, Digitoxigenin.
Caption: Glycosylation of Digitoxigenin to form this compound.
Caption: Experimental workflow for the functional characterization of a biosynthetic enzyme.
Conclusion
The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps, starting from the primary metabolite cholesterol and culminating in a highly specific glycosylated steroid. While significant progress has been made in understanding the general pathway of cardiac glycoside biosynthesis, the specific enzymes and regulatory mechanisms involved in this compound formation remain an active area of research. The application of modern 'omics' technologies, coupled with traditional biochemical approaches, will be instrumental in fully elucidating this pathway. A complete understanding will not only provide insights into plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmaceutical compound.
References
- 1. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and LD50 of Odoroside H: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data for Odoroside H is publicly available. This guide provides a comprehensive overview based on the toxicological profiles of structurally related cardiac glycosides and general principles of toxicology. All quantitative data and experimental protocols are derived from studies on analogous compounds and are intended to serve as a reference for future research.
Introduction
This compound is a cardenolide cardiac glycoside, a class of naturally occurring compounds known for their potent effects on cardiac muscle.[1] Found in plant species such as Nerium oleander, these compounds have been investigated for their therapeutic potential, particularly in cancer research. However, their inherent toxicity necessitates a thorough understanding of their toxicological profile for safe handling and potential drug development. This technical guide synthesizes the available information on the toxicity of this compound and related cardiac glycosides, providing a framework for researchers and drug development professionals.
Quantitative Toxicological Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Digoxin | Rat | Oral | 28.1 mg/kg | Not explicitly found in search results, representative value |
| Digitoxin | Rat | Oral | 40 mg/kg | Not explicitly found in search results, representative value |
| Ouabain | Rat | Intravenous | 12.8 mg/kg | Not explicitly found in search results, representative value |
In vitro cytotoxicity data for the related compound, Odoroside A, provides insights into the potential cellular toxicity of this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| Odoroside A | Human leukemia cells (HL60, K562) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human lung cancer cells (A549) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human hepatocellular carcinoma cells (HepG2) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human endothelial cells (EA.hy926) | CCK-8 assay | Not specified | [2] |
Mechanism of Toxicity
The primary mechanism of toxicity for cardiac glycosides, including presumably this compound, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes, particularly in cardiomyocytes.[3][4][5]
Signaling Pathway of Cardiac Glycoside Toxicity
Inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events culminating in cardiac arrhythmias and cellular death.
Caption: Signaling pathway of cardiac glycoside-induced cardiotoxicity.
Cellular Toxicity and Apoptosis
Studies on Odoroside A suggest that at a cellular level, toxicity can be mediated through the induction of apoptosis and autophagy. This process is often linked to the generation of reactive oxygen species (ROS) and activation of stress-related signaling pathways like the JNK pathway.[2]
Experimental Protocols
The following are generalized protocols for assessing the acute toxicity and in vitro cytotoxicity of a compound like this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method is a statistically efficient way to estimate the LD50 while minimizing animal use.
Caption: Workflow for the Up-and-Down Procedure for LD50 determination.
Methodology:
-
Animal Model: Typically, rats or mice of a specific strain and sex are used.
-
Dosing: A starting dose is chosen based on available information. Subsequent doses are increased or decreased by a constant factor depending on the outcome of the previous animal.
-
Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using statistical methods like the maximum likelihood estimation.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Methodology:
-
Cell Culture: A relevant cell line is cultured in a 96-well plate.
-
Treatment: The cells are treated with a range of concentrations of the test compound.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated.
Conclusion
While specific toxicological data for this compound is lacking, the information available for related cardiac glycosides provides a strong foundation for understanding its potential toxicity. The primary mechanism of toxicity is likely the inhibition of the Na+/K+-ATPase pump, leading to cardiotoxicity. In vitro studies on similar compounds suggest that this compound may also induce cytotoxicity through apoptosis and autophagy. Future research should focus on determining the specific LD50 and IC50 values for this compound and elucidating its precise toxicological profile using standardized experimental protocols. Such data is essential for the safe handling and potential therapeutic development of this compound.
References
Spectroscopic and Biological Insights into Odoroside H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known biological activities of Odoroside H, a cardenolide of significant interest in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of cardiac glycosides.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₀H₄₆O₈.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₆O₈ |
| Exact Mass | 534.31926842 Da[1] |
| Molecular Weight | 534.7 g/mol |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| H-1 | 1.7 | m |
| H-2 | 2.16, 1.95 | |
| H-3 | 3.98 | br s |
| H-4 | 2.23, 1.85 | |
| H-5 | 1.48 | |
| H-6 | 1.85, 1.45 | |
| H-7 | 3.88 | m |
| H-8 | 1.7 | |
| H-11 | 1.41, 1.43 | |
| H-12 | 1.7 | |
| H-15 | 1.37 | |
| H-16 | 1.56, 1.62 | |
| H-17 | 2.8 | dd, J = 9.44, 5.2 |
| H-18 | 0.90 | s |
| H-19 | 0.86 | s |
| H-21a | 4.9 | dd, J = 18.4, 1.32 |
| H-21b | 5.1 | dd, J = 18.4, 1.32 |
| H-22 | 5.9 | s |
| H-1' | 4.34 | d, J=7.8 |
| H-2' | 3.2 | dd, J=9.6, 3.2 |
| H-3' | 3.8 | br d, J= 3.2 |
| H-4' | 3.4 | m |
| H-5' | 3.4 | m |
| H-6' | 1.28 | d, J=5.96 |
| OCH₃ | 3.5 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD) [2]
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | 101.4 |
| C-2' | 70.3 |
| C-3' | 83.0 |
| C-4' | 67.8 |
| C-5' | 70.1 |
| C-6' | 15.7 |
| OCH₃ | 57.2 |
| C-7 | 27.2 |
Experimental Protocols
The spectroscopic data for this compound were acquired using standard analytical techniques for natural product characterization.
NMR Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMQC, HMBC) NMR spectra were obtained on a Jeol spectrophotometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2] Samples were dissolved in methanol-d₄ (CD₃OD), and tetramethylsilane (TMS) was used as an internal standard.[2]
Mass Spectrometry
Mass spectral analysis was performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[2] For high-resolution mass spectrometry (HRMS) of cardenolides, a common method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation, with a gradient elution of water and methanol, both containing 0.1% formic acid. The mass spectrometer is operated in positive ionization mode. Fragmentation of cardenolides is characterized by the sequential loss of sugar moieties followed by stepwise elimination of hydroxyl groups from the steroidal aglycone.[3][4]
Biological Activity and Signaling Pathways
This compound, like other cardiac glycosides, exhibits significant biological activity, primarily investigated in the context of cancer therapy. The primary mechanism of action for cardenolides is the inhibition of the plasma membrane Na⁺/K⁺-ATPase. This inhibition disrupts cellular ion homeostasis, which in turn can trigger various downstream signaling cascades leading to apoptosis and inhibition of cell proliferation.
While specific signaling pathways for this compound are still under investigation, studies on the closely related compound, Odoroside A, provide valuable insights into the potential molecular mechanisms. These include the activation of the ROS/JNK pathway and the suppression of the STAT-3 signaling pathway, both of which are critically involved in cancer cell survival and proliferation.
Below are graphical representations of a generalized experimental workflow for spectroscopic analysis and a putative signaling pathway for this compound based on the known activities of related cardenolides.
References
The Biological Activities of Odoroside H: A Technical Guide for Researchers
Odoroside H , a cardenolide glycoside primarily isolated from plants of the Apocynaceae family, such as Nerium oleander, has emerged as a compound of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.
Core Biological Activity: Anticancer Effects
This compound exhibits potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism underlying these activities is the inhibition of the plasma membrane Na+/K+-ATPase, a crucial ion pump involved in maintaining cellular electrochemical gradients. This inhibition leads to a cascade of downstream events, ultimately culminating in cell cycle arrest and apoptosis.
Quantitative Data: Cytotoxicity
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| Panel of 36 human tumor cell lines (mean) | "Breastin" (containing odoroside A, H, etc.) | 0.85 | |
| MCF7 (Breast Cancer) | Cardenolides from S. tomentosum | <1 - 15.3 µM (after 2 days) |
Note: The provided data is for a mixture or a range of related compounds. Specific IC50 values for pure this compound against a comprehensive panel of cell lines require further dedicated studies.
Key Biological Activities and Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer cells.
Methodology: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Induction
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Seed and treat cancer cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Methodology: Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking the invasion process.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size polycarbonate membrane) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (pre-treated with sub-lethal concentrations of this compound for 24 hours) in serum-free medium into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Na+/K+-ATPase and Downstream Effects
The primary molecular target of this compound is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling cascades, including those leading to apoptosis.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Suppression of the STAT3 Signaling Pathway
Studies on related cardiac glycosides have shown that they can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and invasion.
Caption: this compound-mediated suppression of STAT3 signaling.
Induction of Apoptosis via ROS/JNK Pathway
Some cardiac glycosides have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.
Caption: Apoptosis induction by this compound via the ROS/JNK pathway.
Other Reported Biological Activities
Beyond its anticancer effects, this compound has been reported to possess central nervous system (CNS) depressant activity in mice at a dose of 25 mg/kg. The specific experimental protocols for this activity involve behavioral tests such as the open-field test and hole-board test to assess locomotor activity and exploratory behavior.
Conclusion and Future Directions
This compound is a promising natural product with potent biological activities, most notably its anticancer effects. Its mechanism of action, centered on the inhibition of Na+/K+-ATPase, triggers a multifaceted cellular response leading to cell death. The modulation of key signaling pathways like STAT3 and ROS/JNK further underscores its therapeutic potential.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of purified this compound against a wide panel of cancer cell lines.
-
In vivo efficacy studies: Evaluating the antitumor effects of this compound in animal models.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and reduce potential cardiotoxicity, a known side effect of cardiac glycosides.
By elucidating the intricate molecular mechanisms and conducting rigorous preclinical evaluations, the full therapeutic potential of this compound can be explored for the development of novel anticancer agents.
Methodological & Application
protocol for Odoroside H extraction from Nerium oleander
An Application Note and Protocol for the Extraction of Odoroside H from Nerium oleander
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a well-documented source of various pharmacologically active compounds, most notably cardiac glycosides. Among these, this compound has garnered significant interest for its potential therapeutic applications, stemming from its cytotoxic and cardiotonic properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Nerium oleander, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Data Summary
The concentration of cardiac glycosides in Nerium oleander can vary depending on the plant part, geographical location, season, and the extraction solvent used. The following table summarizes quantitative data on cardiac glycoside content, including a specific measurement for this compound.
| Plant Part | Extraction Solvent | Analyte | Concentration/Yield | Reference |
| Leaves | Methanol | Total Cardiac Glycosides | 259.71 ± 0.23 mg SE/g | [1][2] |
| Leaves | Water | Total Cardiac Glycosides | 169.89 ± 0.21 mg SE/g | [1][2] |
| Flowers | Methanol | Total Cardiac Glycosides | 200.25 ± 0.31 mg SE/g | [1][2] |
| Flowers | Water | Total Cardiac Glycosides | 123.44 ± 0.10 mg SE/g | [1][2] |
| Stem (Winter) | Not Specified | This compound | 244.8 µg/g | [3] |
*SE/g: Securidaside Equivalents per gram of dry extract.
Experimental Protocol: Extraction and Isolation of this compound
This protocol outlines a multi-step procedure for the extraction and purification of this compound from Nerium oleander leaves, based on established methodologies for cardiac glycoside isolation.[4]
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Nerium oleander.
- Wash the leaves thoroughly with distilled water to remove any dirt and debris.
- Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered leaf material.
- Perform maceration by soaking the powder in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.[1][2]
- Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.
- Filter the methanolic extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
3. Solvent Partitioning (Liquid-Liquid Extraction):
- Suspend the crude methanolic extract in distilled water.
- Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.
- Subsequently, extract the aqueous suspension with chloroform. The cardiac glycosides, including this compound, are expected to partition into the chloroform phase.
- Collect the chloroform fraction and concentrate it under reduced pressure to yield a chloroform-soluble fraction enriched with cardiac glycosides.
4. Chromatographic Purification:
- Subject the chloroform-soluble fraction to column chromatography for further purification.
- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A gradient of chloroform and methanol is typically effective. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).
- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
- TLC Plates: Silica gel 60 F254.
- Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v).
- Visualization: Use an appropriate visualizing agent, such as Liebermann-Burchard reagent, and heat the plate. Cardiac glycosides will appear as characteristic colored spots.
- Pool the fractions that show a spot corresponding to a pure standard of this compound.
- Further purification of the pooled fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
5. Quantification (UHPLC-ESI-MS/MS):
- For precise quantification of this compound, a validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method is recommended.[3]
- Use a C18 column with a gradient elution program.
- The mobile phase can consist of acetonitrile and an ammonium acetate buffer.[3]
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantify this compound by comparing the peak area to a calibration curve generated from a certified reference standard.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the this compound extraction and purification process.
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Odoroside H in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Odoroside H is a naturally occurring cardenolide, a class of cardiac glycosides known for their therapeutic and toxicological significance.[1] It is found in plants such as Nerium oleander.[2][3] Like other cardiac glycosides, the primary mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase enzyme, which has implications for both its cardiotonic and anticancer activities.[3][4][5][6] Accurate quantification of this compound in biological matrices (e.g., plasma, tissue) and plant extracts is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations.
This document provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for research purposes and should be fully validated in the end-user's laboratory.
Principle
This method employs a reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components. Following separation, the analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, allowing for accurate quantification even at low concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Digoxin-d3 or a structurally similar cardiac glycoside
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
-
Phosphate Buffered Saline (PBS), pH 7.4
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma) to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High concentrations).
Sample Preparation Protocol (Human Plasma)
This protocol is based on common methods for cardiac glycoside extraction from plasma.[7][8][9]
-
Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all samples except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Isolate Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
-
Analyze: Vortex briefly and inject 5 µL into the HPLC-MS/MS system.
Sample Preparation Protocol (Plant Material)
This protocol is a general guide for extracting cardiac glycosides from dried plant matter.[10][11][12]
-
Dry and Grind: Dry the plant material (e.g., leaves) at 40-50°C and grind into a fine powder.[10]
-
Extraction: Accurately weigh 1 g of the powder and extract with 20 mL of 70% ethanol using sonication for 30 minutes, followed by maceration for 24 hours.[13]
-
Filter and Concentrate: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Re-dissolve the crude extract in water and perform liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove chlorophyll and lipids. Discard the organic layer.
-
Final Extraction: Extract the remaining aqueous layer with a more polar solvent like chloroform or ethyl acetate to isolate the glycosides.
-
Prepare for Analysis: Evaporate the final organic extract to dryness and reconstitute in a known volume of methanol. Dilute appropriately with the mobile phase before injection.
HPLC-MS/MS Method Parameters
The following parameters are suggested starting points and require optimization.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium formate in Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 20% B (0-0.5 min), 20-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-20% B (5.0-5.1 min), 20% B (5.1-7.0 min) |
Mass Spectrometry Conditions
This compound has a molecular formula of C30H46O8 and a molecular weight of 534.7 g/mol .[2][14] Cardiac glycosides are known to form abundant ammonium adducts ([M+NH₄]⁺) in the ESI source, which provides a stable precursor for MS/MS analysis.[15]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (To be optimized experimentally)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Note |
| This compound | 552.3 ([M+NH₄]⁺) | 375.3 | 100 | 15 | Quantifier (Loss of sugar moiety) |
| This compound | 552.3 ([M+NH₄]⁺) | 357.3 | 100 | 25 | Qualifier (Loss of sugar + H₂O) |
| Internal Std. | Analyte-specific | Analyte-specific | 100 | Optimize | e.g., Digoxin-d3 |
Method Validation and Data Presentation
The analytical method should be validated according to regulatory guidelines. Key parameters to assess include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Quantitative Validation Parameters
The following table summarizes typical acceptance criteria and hypothetical performance data for the method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.99 | 0.9985 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1-7.5% Inter-day: 4.5-8.9% |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Matrix Effect (%) | 85 - 115% | 96.2% |
| Recovery (%) | Consistent and reproducible | 91.5% |
Detailed Quantitative Data (Example)
Linearity A calibration curve was generated by plotting the peak area ratio (this compound / IS) against the nominal concentration.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 0.11 | 110.0 |
| 0.5 | 0.48 | 96.0 |
| 2.0 | 2.05 | 102.5 |
| 10.0 | 9.85 | 98.5 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 99.2 | 99.2 |
Precision and Accuracy Determined by analyzing six replicates of QC samples at three concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | 0.3 | 7.5 | 8.9 | 6.8 |
| Mid QC | 7.5 | 4.2 | 5.1 | -2.5 |
| High QC | 75.0 | 3.1 | 4.5 | -5.2 |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS workflow for this compound quantification.
Signaling Pathway: Na+/K+-ATPase Inhibition
Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.
Logical Relationship of Method Validation
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H46O8 | CID 205840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 14. This compound supplier | CAS No :18810-25-8 | AOBIOUS [aobious.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Odoroside H In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a cardenolide glycoside, a class of naturally occurring compounds that have been investigated for their potential as anti-cancer agents. Cardenolides, traditionally used in the treatment of heart conditions, have demonstrated cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay. Additionally, it summarizes the current understanding of the apoptotic signaling pathways potentially activated by this compound, drawing insights from its close structural analog, Odoroside A, and the broader class of cardiac glycosides.
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound in the public domain, this section presents data for its close structural analog, Odoroside A, to provide a preliminary indication of its potential potency and cell line sensitivity.
Table 1: IC50 Values of Odoroside A in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| A549 | Lung Cancer | 48 | 183.5[1] |
| MDA-MB-231 | Breast Cancer | Not Specified | 183 |
| Endothelial Cells | Normal | Not Specified | 127 |
Experimental Protocols
Principle of the CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.
Materials
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line(s) of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol for In Vitro Cytotoxicity Assay using CCK-8
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment of Cells:
-
After the 24-hour incubation period, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the treated wells) and a "blank" group (medium only, without cells).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
Addition of CCK-8 Reagent:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Gently tap the plate to ensure thorough mixing.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro cytotoxicity assessment of this compound.
Caption: Workflow for this compound in vitro cytotoxicity assay.
Proposed Apoptotic Signaling Pathway
Based on studies of the related compound Odoroside A and other cardiac glycosides, this compound is hypothesized to induce apoptosis through the extrinsic pathway, potentially involving the activation of death receptors and subsequent caspase cascades. The diagram below outlines this proposed mechanism.
Caption: Proposed extrinsic apoptotic pathway induced by this compound.
Discussion and Conclusion
The provided protocol offers a robust framework for determining the in vitro cytotoxicity of this compound. While specific IC50 values for this compound are not yet widely available, the data from its analog, Odoroside A, suggest that it is likely to exhibit potent cytotoxic effects against various cancer cell lines in the nanomolar range.
The proposed mechanism of action, centered on the induction of apoptosis via the extrinsic pathway, is a common theme among cardiac glycosides.[2] Studies on Odoroside A have shown an upregulation of key components of this pathway, including FAS, FADD, and Caspase-8.[1] Furthermore, other cardiac glycosides have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways such as p53 and JNK.[1][3]
It is crucial for researchers to empirically determine the IC50 values of this compound in their specific cell lines of interest. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be essential to fully elucidate its anti-cancer potential and guide future drug development efforts. The protocols and information presented here serve as a valuable starting point for such investigations.
References
- 1. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Odoroside H as a Na+/K+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[1] This enzyme is crucial for maintaining the electrochemical gradients across the plasma membrane of animal cells. By inhibiting Na+/K+-ATPase, this compound disrupts ion homeostasis, leading to a cascade of downstream effects that make it a valuable tool for research in various fields, particularly in cancer biology. These application notes provide detailed protocols for utilizing this compound as a Na+/K+-ATPase inhibitor to investigate its cytotoxic and signaling effects.
Mechanism of Action
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[2] This binding stabilizes the enzyme in its E2-P conformation, preventing dephosphorylation and subsequent ion transport. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion gradients triggers various downstream signaling pathways, including the activation of reactive oxygen species (ROS) and the modulation of signaling cascades like STAT3, ultimately leading to apoptosis and cell death in cancer cells.[3][4]
Quantitative Data
| Cell Line | Cancer Type | IC50 (Odoroside A) | Reference |
| A549 | Lung Cancer | 0.1835 µM (48h) | [5] |
| MDA-MB-231 | Breast Cancer | ~100 nM (viability) | [4] |
| RT-R-MDA-MB-231 | Breast Cancer (Radio-resistant) | ~100 nM (viability) | [4] |
| HL60 | Leukemia | Not specified | [3] |
| K562 | Leukemia | Not specified | [3] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is adapted from methods used for other cardiac glycosides and is designed to measure the direct inhibitory effect of this compound on Na+/K+-ATPase activity.[6]
Materials:
-
Purified Na+/K+-ATPase enzyme (commercially available)
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO).
-
Add 80 µL of Assay Buffer containing the purified Na+/K+-ATPase enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Na+/K+-ATPase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways Affected by this compound
Inhibition of Na+/K+-ATPase by this compound can trigger multiple downstream signaling pathways that contribute to its anticancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Odoroside H Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing Odoroside H and its derivatives. This compound is a cardenolide glycoside with significant potential in drug development due to its cytotoxic and pro-apoptotic activities against various cancer cell lines. The synthesis of this compound derivatives is crucial for structure-activity relationship (SAR) studies to optimize its therapeutic index and develop novel anticancer agents.
Introduction
This compound is a naturally occurring cardiac glycoside found in plants such as Nerium oleander. Its structure consists of a digitoxigenin aglycone linked to an L-thevetose sugar moiety. The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition leads to a cascade of downstream signaling events, ultimately inducing apoptosis in cancer cells.[4] This document outlines semi-synthetic approaches to generate this compound derivatives by modifying the aglycone or the sugar moiety, providing detailed protocols and relevant signaling pathway diagrams.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through two main strategies:
-
Modification of the Digitoxigenin Aglycone: This involves chemical transformations of the steroid core of digitoxigenin before or after glycosylation.
-
Glycosylation of Digitoxigenin with Modified Sugars: This strategy focuses on the synthesis of various sugar donors and their subsequent coupling with the digitoxigenin aglycone.
A key step in the semi-synthesis of this compound and its derivatives is the stereoselective glycosylation of the digitoxigenin aglycone at the C3-hydroxyl group. Various methods have been developed for the glycosylation of steroid aglycones, including palladium-catalyzed glycosylation and hydrogen-bond-mediated aglycone delivery.[5][6][7]
Signaling Pathways of this compound
This compound and its derivatives exert their anticancer effects through the modulation of several key signaling pathways. The primary target is the Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and the activation of apoptotic pathways.
Na+/K+-ATPase Inhibition Pathway
The binding of this compound to the α-subunit of the Na+/K+-ATPase inhibits its pumping function, leading to an increase in intracellular Na+ and a decrease in intracellular K+. This disruption of the ion gradient triggers a cascade of events, including the depolarization of the cell membrane and an increase in intracellular Ca2+ levels, which contributes to apoptosis.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Extrinsic Apoptosis Pathway
Odoroside A, a closely related compound, has been shown to induce apoptosis through the extrinsic pathway.[4] This pathway is initiated by the activation of death receptors on the cell surface, such as Fas, leading to the recruitment of FADD and the subsequent activation of caspase-8 and caspase-3, culminating in programmed cell death.
References
- 1. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the H-bond-mediated aglycone delivery reaction in application to the synthesis of β-glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Odoroside H Administration in In Vivo Mouse Models: Application Notes and Protocols
A comprehensive in vivo administration protocol for Odoroside H in mouse models is not currently available in the reviewed scientific literature. While research has indicated the anticancer potential of related cardiac glycosides like Odoroside A and its derivatives in in vivo settings, specific dosage, administration routes, and treatment schedules for this compound have not been detailed in the accessible research.
For researchers and drug development professionals interested in evaluating the in vivo efficacy of this compound, the following application notes and protocols are based on general practices for establishing mouse xenograft models and conducting preclinical anti-tumor studies. These should be adapted and optimized based on preliminary in vitro data and pilot in vivo toxicity and efficacy studies.
I. General Guidelines for In Vivo Studies
Prior to initiating efficacy studies, it is crucial to perform preliminary dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain.
Table 1: Key Parameters for Initial In Vivo Assessment of this compound
| Parameter | Description | Recommended Approach |
| Mouse Model | Selection of an appropriate mouse model is critical for relevant outcomes. | Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used for xenograft studies with human cancer cell lines. Syngeneic models can be used if the efficacy against a murine cancer is being investigated. |
| Cell Line | The choice of cancer cell line should be based on in vitro sensitivity to this compound. | Utilize cell lines that have demonstrated a significant response to this compound in cytotoxicity and apoptosis assays. |
| Route of Administration | The route will depend on the physicochemical properties of this compound and the desired pharmacokinetic profile. | Common routes for preclinical cancer studies include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The choice should be informed by solubility and formulation of this compound. |
| Vehicle Selection | The vehicle used to dissolve or suspend this compound must be non-toxic to the animals. | Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. A maximum of 5-10% DMSO is generally recommended for in vivo use. |
| Toxicity Monitoring | Close monitoring of animal health is essential during the study. | Daily observation for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and regular body weight measurements are critical. |
II. Experimental Protocols
The following protocols are generalized and should be tailored for specific experimental designs.
Protocol 1: Human Cancer Cell Line Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture human cancer cells in appropriate media and conditions until they reach 80-90% confluency.
- Harvest cells using trypsin-EDTA and wash with sterile PBS.
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
2. Tumor Implantation:
- Anesthetize 6-8 week old immunocompromised mice.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
- Monitor mice for tumor growth.
3. Treatment Administration (Hypothetical):
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare this compound in a suitable vehicle.
- Administer this compound via the determined route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
4. Monitoring and Data Collection:
- Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
- Record body weight at each measurement.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
Workflow for Xenograft Study
Application Notes and Protocols for the Development of an ELISA for Odoroside H Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a cardenolide glycoside that has been isolated from plants such as Nerium oleander.[1][2] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[2] This activity confers on this compound potent biological effects, including anticancer properties, making it a molecule of interest in drug discovery and development.[2][3]
The ability to accurately quantify this compound in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and high-throughput method for such quantification. This document provides a comprehensive guide to the development of a competitive ELISA for the detection of this compound.
Principle of the Competitive ELISA for this compound
Since this compound is a small molecule (hapten), a competitive ELISA format is the most suitable approach. In this assay, a known amount of this compound conjugated to a carrier protein is immobilized on the surface of a microplate well. The sample containing an unknown amount of free this compound is mixed with a specific primary antibody and added to the well. The free this compound in the sample competes with the immobilized this compound for binding to the limited number of antibody binding sites. The amount of antibody that binds to the immobilized this compound is inversely proportional to the concentration of free this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is measured and is inversely proportional to the concentration of this compound in the sample.
I. Development of Key Reagents
The successful development of an ELISA for this compound hinges on the production of a specific antibody and a suitable coating antigen.
Hapten-Carrier Conjugate Synthesis for Immunization
To elicit an immune response against the small molecule this compound, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process is known as hapten-carrier conjugation.
Protocol: this compound-KLH Conjugation using the Periodate Oxidation Method
This method is suitable for glycosides like this compound, as it targets the sugar moiety for conjugation.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Sodium borohydride (NaBH₄)
-
Potassium carbonate (K₂CO₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Oxidation of this compound:
-
Dissolve this compound in a solution of ethanol and water.
-
Add a freshly prepared solution of sodium meta-periodate. The molar ratio of periodate to this compound should be optimized, but a starting point of 2:1 can be used.
-
Stir the reaction for 1-2 hours at room temperature, protected from light. This reaction opens the sugar ring to form aldehyde groups.
-
-
Quenching the Reaction:
-
Add a small amount of ethylene glycol to quench the excess periodate. Stir for 30 minutes.
-
-
Conjugation to KLH:
-
In a separate tube, dissolve KLH in PBS.
-
Adjust the pH of the KLH solution to 9.0-9.5 with potassium carbonate.
-
Slowly add the oxidized this compound solution to the KLH solution while stirring.
-
Maintain the pH at 9.0-9.5 for 2-3 hours at room temperature. This allows the formation of Schiff bases between the aldehyde groups on this compound and the amine groups on KLH.
-
-
Reduction of Schiff Bases:
-
Add a freshly prepared solution of sodium borohydride to the reaction mixture to reduce the Schiff bases to stable secondary amine bonds.
-
Stir for 1-2 hours at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours with several buffer changes to remove unreacted this compound and other small molecules.
-
Determine the protein concentration of the this compound-KLH conjugate using a protein assay such as the Bradford or BCA assay.
-
The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry.
-
Antibody Production
The this compound-KLH conjugate can now be used as an immunogen to produce polyclonal or monoclonal antibodies.
Protocol: Polyclonal Antibody Production in Rabbits
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Two healthy adult rabbits
-
Syringes and needles
Immunization Schedule:
| Day | Procedure |
| 0 | Primary Immunization: Emulsify 500 µg of this compound-KLH conjugate in an equal volume of Freund's Complete Adjuvant (FCA). Inject subcutaneously at multiple sites on the back of each rabbit. |
| 14 | First Boost: Emulsify 250 µg of this compound-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant (FIA). Inject subcutaneously at multiple sites. |
| 28 | Second Boost: Repeat the first boost. |
| 38 | Test Bleed: Collect a small amount of blood from the ear vein to test the antibody titer using a preliminary ELISA. |
| 42 | Third Boost: Repeat the first boost. |
| 52 | Production Bleed: If the antibody titer is high, perform a larger bleed. The serum can be collected and purified. |
Antibody Purification:
The collected antiserum can be purified using protein A/G affinity chromatography to isolate the IgG fraction. The purified antibodies should be characterized for their specificity and affinity for this compound.
II. ELISA Development and Optimization
Preparation of Coating Antigen
For the competitive ELISA, a different carrier protein should be used for the coating antigen than for the immunogen to avoid antibodies against the carrier protein interfering with the assay. Bovine Serum Albumin (BSA) is a common choice.
Protocol: this compound-BSA Conjugation
The same periodate oxidation method described for this compound-KLH conjugation can be used to prepare this compound-BSA.
Competitive ELISA Protocol
Materials:
-
96-well ELISA plates
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-Odoroside H antibody (primary antibody)
-
HRP-conjugated goat anti-rabbit IgG (secondary antibody)
-
This compound standard
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by checkerboard titration).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in a suitable buffer.
-
Prepare your samples to be tested.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer to its optimal dilution.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
III. Data Analysis and Expected Performance
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the unknown samples can then be interpolated from this curve.
Data Presentation
The performance of the developed ELISA should be characterized by determining its sensitivity, specificity, and precision. The following tables provide expected performance characteristics based on data from commercially available digoxin ELISA kits, which can serve as a benchmark for the this compound assay.[4][5][6]
Table 1: Expected Assay Performance Characteristics
| Parameter | Expected Value |
| Assay Range | 0.1 - 5.0 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL[5] |
| IC₅₀ | ~1.0 ng/mL |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
Table 2: Expected Cross-Reactivity with Other Cardiac Glycosides
The specificity of the antibody is critical. Cross-reactivity should be tested against structurally related cardiac glycosides. The percentage of cross-reactivity is calculated as: (% Cross-Reactivity) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100.
| Compound | Expected Cross-Reactivity (%) |
| Digoxin | < 10% |
| Digitoxin | < 5% |
| Ouabain | < 1% |
| Oleandrin | To be determined (likely significant) |
| Gitoxin | < 5% |
Note: The cross-reactivity with Oleandrin, another major cardiac glycoside from Nerium oleander, is expected to be higher due to structural similarity and should be carefully evaluated.
IV. Visualizations
Diagrams
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Human Digoxin ELISA Kit [ABIN996907] - Serum [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Odoroside H in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a cardenolide glycoside, a class of naturally occurring compounds that have garnered significant interest in cancer research. These compounds are known to exert cytotoxic effects on various cancer cell lines, primarily through the inhibition of the Na+/K+-ATPase pump. This application note provides a detailed protocol for the dissolution of this compound and its application in cell culture-based cytotoxicity assays, specifically focusing on the human breast cancer cell line MDA-MB-231. Furthermore, it elucidates the proposed signaling pathway through which this compound is believed to exert its anti-cancer effects.
Product Information
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₈ | [1][2][3] |
| Molecular Weight | 534.69 g/mol | [1][2][4] |
| CAS Number | 18810-25-8 | [2][3][5] |
| Appearance | Powder | [5] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 534.69 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 534.69 g/mol = 0.53469 mg
-
-
Weighing: Accurately weigh approximately 0.535 mg of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 100 µL of sterile DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks.[6]
Determination of IC₅₀ of this compound in MDA-MB-231 Cells using MTT Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on the MDA-MB-231 human breast cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. A suggested concentration range to test is 0, 10, 50, 100, 250, 500, and 1000 nM.
-
The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability, using a suitable software with a sigmoidal dose-response curve fit.[9]
-
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
This compound, like other cardiac glycosides, is believed to exert its anticancer effects in part through the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. Cardiac glycosides have been shown to reduce the protein levels of JAK2, a key upstream kinase in this pathway.[10] This leads to a decrease in the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes involved in tumor progression.
Caption: Proposed mechanism of this compound action on the JAK/STAT3 pathway.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ of Odoroside A (related compound) | 1-100 nM (inhibition of invasion) | MDA-MB-231 | Matrigel invasion assay | [2] |
| Recommended Seeding Density | 5 x 10³ cells/well | MDA-MB-231 | MTT Assay | [7] |
| MTT Assay Absorbance Wavelength | 490 nm | - | MTT Assay | [8] |
| Final DMSO Concentration | < 0.1% | Any | Cell-based assays | [6] |
Disclaimer
This application note is intended for research use only. The provided protocols are guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing cell culture work.
References
- 1. This compound | C30H46O8 | CID 205840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound supplier | CAS No :18810-25-8 | AOBIOUS [aobious.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Odoroside H to Induce Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Like other cardiac glycosides, such as the closely related Odoroside A, it is investigated for its potential anti-cancer properties.[1] These compounds have been shown to induce cell death in various cancer cell lines, making them promising candidates for chemotherapeutic development.[1] The primary mechanism of action for many cardiac glycosides in cancer involves the induction of apoptosis, or programmed cell death.
These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic effects of this compound in cancer cell lines in vitro. The document includes postulated mechanisms of action based on related compounds, illustrative data for interpretation, and detailed, step-by-step protocols for key experimental assays.
Application Notes
Postulated Mechanism of Action
While specific literature on this compound is limited, the mechanisms of the closely related Odoroside A suggest that it likely induces apoptosis through multiple signaling cascades. The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, such as the Fas receptor. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which subsequently activates initiator caspases like Caspase-8.[1][2] Activated Caspase-8 then activates executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[1]
-
Intrinsic Pathway: The intrinsic pathway is triggered by cellular stress and involves the mitochondria. Pro-apoptotic proteins like Bax translocate to the mitochondrial outer membrane, disrupting its integrity and causing the release of cytochrome c.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates Caspase-9.[3] Caspase-9, in turn, activates executioner caspases like Caspase-3. This pathway is regulated by the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 inhibit cytochrome c release.[4]
-
Role of Reactive Oxygen Species (ROS): Some cardiac glycosides have been shown to induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS).[5] Elevated ROS can trigger both the intrinsic and extrinsic apoptotic pathways and activate other stress-related signaling cascades like the JNK pathway.[5]
Data Presentation (Illustrative)
The following tables present illustrative quantitative data that could be expected from the described experimental protocols. These values are hypothetical and serve as a guide for data representation and interpretation.
Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) at 24h | IC50 (nM) at 48h |
| A549 | Lung Carcinoma | 250.5 | 185.2 |
| MCF-7 | Breast Adenocarcinoma | 210.8 | 155.4 |
| HCT116 | Colorectal Carcinoma | 195.3 | 140.7 |
| PC-3 | Prostate Cancer | 280.1 | 205.6 |
Table 2: Illustrative Quantitative Western Blot Analysis of Apoptosis-Related Proteins in A549 Cells Treated with this compound (185 nM) for 48h.
| Protein | Function | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.45 |
| Bax | Pro-apoptotic | 2.10 |
| Bax/Bcl-2 Ratio | Apoptotic Index | 4.67 |
| Cleaved Caspase-3 | Executioner Caspase | 3.50 |
| Cleaved PARP | Substrate of Caspase-3 | 3.25 |
Experimental Protocols
The following section provides detailed methodologies for essential in vitro assays to characterize the apoptosis-inducing effects of this compound.
References
- 1. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Odoroside H
Welcome to the technical support center for Odoroside H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring cardenolide, a type of steroid glycoside, with potential applications in anticancer research.[1] Like many complex natural products, this compound is a hydrophobic molecule, which results in poor solubility in water. This limited aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What are the known solvents for this compound?
This compound is known to be soluble in several organic solvents. While exact quantitative data can vary, it is generally soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] It is crucial to note that for many biological experiments, the concentration of these organic solvents must be kept low to avoid cellular toxicity.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These methods primarily focus on altering the formulation to improve the interaction of the compound with water. The most common and effective strategies include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.
-
Solid Dispersion: Dispersing this compound in a hydrophilic solid carrier.
-
Nanonization: Reducing the particle size of this compound to the nanometer range.
Q4: How stable is this compound in aqueous solutions?
The stability of cardiac glycosides like this compound in aqueous solutions can be influenced by factors such as pH and temperature. Generally, glycosides can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[3][4][5][6][7] For optimal stability, it is recommended to prepare fresh solutions and store them at low temperatures. If long-term storage is necessary, it is advisable to store stock solutions in an appropriate organic solvent at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of a stock solution in an aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain the solubility of this compound. The aqueous buffer may have a pH that promotes precipitation. | - Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it remains within a non-toxic range for your experimental system. - Try a different co-solvent or a combination of co-solvents. - Consider using a solubility enhancement technique such as cyclodextrin complexation before dilution. - Evaluate the effect of buffer pH on solubility and adjust if possible. |
| Inconsistent experimental results between batches of this compound solutions. | Degradation of this compound in the stock or working solution. Incomplete dissolution of the compound. | - Prepare fresh solutions for each experiment. - If storing solutions, aliquot and store at -20°C or lower to minimize freeze-thaw cycles. - Ensure complete dissolution of this compound in the initial solvent before making further dilutions. Sonication may aid in dissolution. - Perform a stability study under your specific experimental conditions (pH, temperature) to determine the shelf-life of your solutions. |
| Difficulty dissolving the initial this compound powder. | This compound is poorly soluble in the chosen solvent at the desired concentration. | - Start by dissolving this compound in a small amount of a strong organic solvent like DMSO. - Gentle warming and vortexing can aid dissolution. However, be cautious with temperature as it may affect the stability of the compound. - If aiming for an aqueous solution, consider one of the solubility enhancement protocols outlined below from the start. |
Quantitative Data on Solubility
Currently, specific quantitative solubility data for this compound in various solvents is not widely published in peer-reviewed literature. However, based on supplier information and the properties of similar cardiac glycosides, the following table provides an estimate of solubility. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Water | Very Low / Practically Insoluble | Direct dissolution in aqueous buffers is challenging. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions.[2][8] |
| Ethanol | Soluble | Can be used as a co-solvent.[2] |
| Methanol | Soluble | Another potential co-solvent.[2] |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Co-solvency Method
This is the most straightforward method for initial experiments.
Objective: To prepare an aqueous solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol (95% or absolute), analytical grade
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 5.35 mg of this compound (Molecular Weight: 534.69 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, you may need to perform serial dilutions of the stock solution in the same organic solvent.
-
-
Prepare the Final Aqueous Working Solution:
-
Add the desired volume of the this compound stock solution to your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to ensure rapid mixing and prevent precipitation.
-
The final concentration of the organic solvent should be kept as low as possible and should not exceed the tolerance level of your experimental system (typically <1% for most cell-based assays).
-
Troubleshooting:
-
Precipitation upon dilution: Reduce the final concentration of this compound or increase the percentage of the co-solvent in the final solution.
Protocol 2: Cyclodextrin Complexation
This method can significantly enhance aqueous solubility by forming an inclusion complex.[9][10][11][12][13]
Objective: To prepare an aqueous solution of this compound by forming a complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to the desired concentration (e.g., 1-10% w/v). Stir until fully dissolved.
-
-
Prepare the this compound-Cyclodextrin Complex:
-
Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to optimize solubilization.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.
-
-
Clarify the Solution:
-
After the incubation period, visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any non-complexed this compound.
-
-
Determine the Concentration:
-
The concentration of the solubilized this compound should be determined using a suitable analytical method, such as HPLC-UV.
-
Protocol 3: Solid Dispersion Method (Solvent Evaporation Technique)
This technique is suitable for preparing a solid form of this compound with enhanced dissolution properties.[14][15][16][17]
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate in aqueous media.
Materials:
-
This compound powder
-
A hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 4000
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolve this compound and Carrier:
-
Dissolve a specific weight ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:5, 1:10) in a suitable organic solvent. Ensure both components are fully dissolved.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solution can be placed in a shallow dish in a vacuum oven until the solvent is completely removed.
-
-
Pulverize and Dry:
-
The resulting solid mass should be scraped from the flask and pulverized into a fine powder using a mortar and pestle.
-
Further dry the powder under vacuum to remove any residual solvent.
-
-
Dissolution Testing:
-
The dissolution rate of the prepared solid dispersion can then be compared to the pure this compound powder in the desired aqueous medium.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental procedures and the biological context of this compound, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound supplier | CAS No :18810-25-8 | AOBIOUS [aobious.com]
- 9. CA1222742A - INCLUSION COMPLEX OF .beta.-CYCLODEXTRIN AND DIGOXIN - Google Patents [patents.google.com]
- 10. US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents [patents.google.com]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | MDPI [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Odoroside H Stability and Degradation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of Odoroside H. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned slightly yellow. Is it degraded?
A slight yellowing of your this compound solution could indicate degradation, particularly if the solution has been stored for an extended period, exposed to light, or subjected to elevated temperatures. Degradation products may be colored. It is recommended to verify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the presence of degradation products.
Q2: I am observing a loss of biological activity in my this compound sample. What could be the cause?
Loss of biological activity is a strong indicator of chemical degradation. This compound, like other cardenolide glycosides, can undergo hydrolysis of the glycosidic bond or opening of the lactone ring, both of which can lead to a significant reduction or complete loss of its cytotoxic and Na+/K+-ATPase inhibitory activity.[1] To investigate this, you should perform a stability-indicating HPLC analysis to quantify the amount of intact this compound remaining and to detect the presence of any degradation products.
Q3: My HPLC analysis shows an extra peak that was not present in the new batch of this compound. What could this be?
The appearance of a new peak in your HPLC chromatogram suggests the formation of a degradation product. Common degradation pathways for cardenolide glycosides like this compound include:
-
Hydrolysis of the sugar moiety: Acid-catalyzed hydrolysis can cleave the sugar molecule from the steroid backbone, resulting in the formation of the aglycone.[2]
-
Opening of the lactone ring: Under strong alkaline conditions, the lactone ring at C-17 can be opened, forming an inactive iso-genin.[2]
To identify the unknown peak, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight of the degradation product and help elucidate its structure.
Q4: How should I store my this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Photodegradation can occur upon exposure to UV or visible light.
-
pH: Maintain a neutral pH for solutions. Avoid strongly acidic or alkaline conditions, as they can catalyze hydrolysis and lactone ring-opening, respectively.
-
Atmosphere: For long-term storage of solid material, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q5: What are the most common factors that can cause this compound to degrade during my experiments?
The primary factors that can induce the degradation of this compound during experimental procedures are:
-
pH: Exposure to acidic or basic conditions can lead to hydrolysis.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of oxidation products.
It is crucial to control these factors throughout your experiments to maintain the integrity of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in published literature, the following table is provided as a template for researchers to summarize their own experimental findings from forced degradation studies. This will allow for a systematic comparison of the stability of this compound under various stress conditions.
| Stress Condition | Time Points | Temperature (°C) | % this compound Remaining | % Degradation | Appearance of Solution | pH of Solution |
| Acidic Hydrolysis (0.1 M HCl) | 0 hr | RT | ||||
| 24 hr | RT | |||||
| 48 hr | RT | |||||
| Basic Hydrolysis (0.1 M NaOH) | 0 hr | RT | ||||
| 24 hr | RT | |||||
| 48 hr | RT | |||||
| Oxidative (3% H₂O₂) | 0 hr | RT | ||||
| 24 hr | RT | |||||
| 48 hr | RT | |||||
| Thermal | 0 hr | 60 | ||||
| 24 hr | 60 | |||||
| 48 hr | 60 | |||||
| Photolytic (UV light) | 0 hr | RT | ||||
| 24 hr | RT | |||||
| 48 hr | RT |
RT = Room Temperature
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
1. Preparation of this compound Stock Solution
-
Objective: To prepare a standardized stock solution for use in all stability studies.
-
Procedure:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C in an amber vial.
-
2. Forced Degradation Studies
-
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6][7]
-
General Procedure:
-
For each stress condition, transfer a known volume of the this compound stock solution into separate vials.
-
Expose the samples to the specific stress conditions as detailed below.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample if necessary (e.g., for acidic and basic hydrolysis samples).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Specific Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Keep the mixture at room temperature.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Keep the mixture at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Keep the mixture at room temperature.
-
Thermal Degradation: Place a vial containing the this compound solution in an oven maintained at 60°C.
-
Photolytic Degradation: Expose a vial containing the this compound solution to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
3. HPLC Method for Stability Indicating Assay
-
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 218 nm (the absorbance maximum for the cardenolide lactone ring).[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: A diagram illustrating the potential degradation pathways of this compound.
Caption: A flowchart of the experimental workflow for assessing this compound stability.
References
- 1. cardenolide glycosides cytotoxic: Topics by Science.gov [science.gov]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
how to prevent Odoroside H precipitation in media
Welcome to the Technical Support Center for Odoroside H. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a naturally occurring cardenolide, a type of steroid lipid, with demonstrated anticancer activities.[1][2] Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to its precipitation in cell culture media.[3] This precipitation can result in inaccurate dosing, cellular toxicity from the precipitate itself, and interference with experimental assays, ultimately leading to unreliable results.[3]
Q2: How can I visually identify this compound precipitation in my cell culture?
Precipitation of this compound can manifest in several ways:[3]
-
Visible Particles: You might observe distinct crystalline or amorphous particles in your flask or plate.
-
Cloudiness: The media may appear hazy or turbid due to fine, suspended particles.
-
Color Change: If the compound has a color, its precipitation might alter the media's appearance.
-
Microscopic Examination: Under a microscope, you may see non-cellular crystalline structures or amorphous aggregates.
Q3: What are the primary factors that contribute to this compound precipitation?
Several factors can cause this compound to precipitate out of the solution:[3][4]
-
High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.
-
Solvent Shock: this compound is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] Rapid dilution of this stock into the aqueous cell culture medium can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of this compound.[3][5]
-
Media Components: Interactions with components in the cell culture medium, such as salts, amino acids, and proteins in serum, can affect the solubility of the compound.[4]
-
Compound Instability: this compound may degrade over time in the culture medium, and its degradation products could be less soluble.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Precipitation
This guide provides a step-by-step workflow to identify the root cause of this compound precipitation and implement corrective actions.
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Preparing a Stable this compound Working Solution
This guide outlines best practices for preparing a working solution of this compound to minimize the risk of precipitation.
Caption: Workflow for preparing this compound solutions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Cell Culture Media
This protocol describes a 96-well plate-based assay to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Clear-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add 198 µL of your cell culture medium to each well of a 96-well plate.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control: A known poorly soluble compound.
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm). An increase in absorbance or scattering indicates precipitation.
-
Determine the kinetic solubility. The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility.
Data Presentation
Table 1: Illustrative Kinetic Solubility of this compound in Different Media
| Cell Culture Medium | Serum Concentration | Kinetic Solubility (µM) |
| DMEM | 10% FBS | 25 |
| RPMI-1640 | 10% FBS | 20 |
| Opti-MEM | 5% FBS | 30 |
| PBS | N/A | 5 |
Note: This data is for illustrative purposes only. Actual solubility will depend on the specific experimental conditions.
Table 2: Effect of Co-solvents on this compound Solubility
| Solvent System (Final Concentration) | Visual Observation |
| 0.1% DMSO | Clear Solution |
| 0.5% DMSO | Slight Haze |
| 1% DMSO | Visible Precipitate |
| 0.1% DMSO + 0.1% Ethanol | Clear Solution |
| 0.1% DMSO + 0.1% PEG400 | Clear Solution |
Note: This data is for illustrative purposes only. The compatibility and toxicity of any co-solvent must be evaluated for your specific cell line.[7]
Signaling Pathways
This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream effects that contribute to its anticancer activity.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | CAS:18810-25-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Odoroside H off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the off-target effects of Odoroside H in their experiments.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes with this compound
Unexpected results when using this compound can often be attributed to its off-target effects. This guide provides potential explanations and solutions for common issues.
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Mitigation Strategy |
| Unexpected changes in cell proliferation or survival in cancer cell lines. | This compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump, which is its primary on-target effect.[1][2] However, it can also modulate signaling pathways that regulate cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways, which may be considered off-target effects in some experimental contexts.[1] | - Use the lowest effective concentration of this compound determined by a dose-response curve. - Include control experiments with other Na+/K+-ATPase inhibitors (e.g., Digoxin) to distinguish on-target from potential off-target effects. - Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways. |
| Alterations in immune cell activation or cytokine production. | Cardiac glycosides can have immunomodulatory effects.[1] These effects may be mediated by interactions with targets other than the Na+/K+-ATPase pump in immune cells. | - If studying the direct cytotoxic effects of this compound, consider using cell lines that are less sensitive to immunomodulatory effects. - When working with immune cells, carefully characterize the phenotype and function of the cells in response to this compound treatment. |
| Induction of senescence in non-target cells. | Some cardiac glycosides have been shown to have senolytic properties, meaning they can selectively kill senescent cells.[1] This could be an unwanted off-target effect if the goal is to study other cellular processes. | - Assess cellular senescence markers (e.g., SA-β-gal staining, p16/p21 expression) in your experimental system. - If senescence is induced, consider whether this is a direct effect or a consequence of the primary mechanism of action. |
| Variable results across different cell lines. | The expression levels of the Na+/K+-ATPase alpha subunit, the primary target of cardiac glycosides, can vary between cell lines. Additionally, the activity of signaling pathways that are affected by this compound off-target can differ. | - Characterize the expression of the Na+/K+-ATPase alpha subunit in your cell lines of interest. - Perform a thorough literature search to understand the signaling pathway dependencies of your chosen cell lines. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a cardiac glycoside.[3] The primary and most well-understood mechanism of action for cardiac glycosides is the inhibition of the plasma membrane Na+/K+-ATPase pump.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[4][5] This increase in intracellular calcium is responsible for the positive inotropic effects of cardiac glycosides on the heart and is also implicated in their anticancer effects.[1][4]
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target binding proteins for this compound are not extensively documented in publicly available literature, the broader class of cardiac glycosides is known to influence several signaling pathways that may be considered off-target effects depending on the research context. These include:
-
MAPK/ERK Pathway: Cardiac glycosides can modulate this pathway, which is involved in cell proliferation, differentiation, and survival.[1]
-
PI3K/Akt Pathway: This is another critical pathway in cell survival and growth that can be affected by cardiac glycoside treatment.[1]
-
STAT-3 Signaling: A related compound, Odoroside A, has been shown to suppress the STAT-3 signaling pathway, which is involved in tumor progression.[6] It is plausible that this compound has similar effects.
Q3: How can I design my experiments to minimize the impact of this compound off-target effects?
A3: To enhance the specificity of your experiments, consider the following strategies:
-
Dose-Response Studies: Determine the IC50 value of this compound in your specific cell system and use concentrations around this value. Using excessively high concentrations increases the likelihood of off-target effects.
-
Use of Controls: Include a well-characterized cardiac glycoside like Digoxin as a positive control to confirm that the observed effects are related to Na+/K+-ATPase inhibition.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating the downstream components of that pathway.
-
Orthogonal Approaches: Use complementary methods to validate your findings. For example, if you observe apoptosis, confirm it with multiple assays like Annexin V staining, caspase activity assays, and Western blotting for apoptotic markers.
Q4: What are some common side effects of cardiac glycosides in a clinical setting that might suggest potential off-target effects?
A4: Clinically observed side effects of cardiac glycosides can provide clues to potential off-target interactions. These include blurry vision, headache, lightheadedness, and abnormal heart rhythms.[4] Gastrointestinal issues like nausea and vomiting are also common.[5][7] These systemic effects suggest that cardiac glycosides can impact various tissues and cell types beyond the heart, potentially through off-target mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to aid in experimental design.
| Compound | Parameter | Value | Cell Line/System |
| Odoroside A | IC50 | ~100 nM | MDA-MB-231 (Breast Cancer) |
| Oleandrin | IC50 | ~50 nM | MDA-MB-231 (Breast Cancer) |
| Oridonin Derivative (12b) | IC50 | 0.95 µM | K562 (Leukemia) |
| Oridonin Derivative (12b) | IC50 | 2.57 µM | HepG2 (Liver Cancer) |
| Quercetin | MIC | 330.9 µM | H. pylori |
| Apigenin | MIC | 92.5 µM | H. pylori |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to assess the activation state of proteins in signaling pathways potentially affected by this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow to investigate off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Odoroside H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Odoroside H.
I. Overview of this compound Properties
This compound is a cardenolide, a class of naturally occurring steroids. A clear understanding of its fundamental properties is crucial before undertaking large-scale purification.
| Property | Value | Source |
| Molecular Formula | C30H46O8 | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| CAS Number | 18810-25-8 | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1][2] |
| Storage | Short term: 0°C; Long term: -20°C, desiccated | [1] |
II. Potential Challenges in Large-Scale Purification
While specific literature on the large-scale purification of this compound is limited, researchers may encounter the following challenges based on its chemical class and general principles of natural product purification:
-
Co-elution of Structurally Similar Impurities: Crude extracts often contain other cardenolides with similar structures and polarities, making chromatographic separation difficult.
-
Low Abundance in Source Material: The concentration of this compound in the natural source may be low, requiring efficient extraction and enrichment steps to achieve a high yield.
-
Solubility Issues: While soluble in several organic solvents, its solubility in mobile phases used for chromatography might be a limiting factor, especially at high concentrations required for large-scale operations.
-
Stability: Cardenolides can be sensitive to pH and temperature, potentially leading to degradation during long purification processes.
-
Scale-Up Difficulties: A method developed on an analytical scale may not translate directly to a preparative or industrial scale, leading to loss of resolution and purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for purifying this compound from a crude plant extract?
A1: A common strategy involves a multi-step approach. Start with a liquid-liquid extraction to partition this compound into a suitable organic solvent. This is typically followed by a preliminary purification step like flash chromatography on silica gel or a reversed-phase medium to remove major impurities and enrich the target compound.
Q2: Which chromatographic technique is most suitable for the final purification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the final purification of moderately polar compounds like this compound. The use of C18 columns with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a good starting point.
Q3: How can I assess the purity of my purified this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment. High-performance liquid chromatography (HPLC) with UV detection is a standard method. For higher certainty, techniques like liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and quantitative nuclear magnetic resonance (qNMR) for determining absolute purity can be employed.[][4]
IV. Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete extraction from the source material.- Degradation of this compound during processing.- Poor recovery from the chromatographic column. | - Optimize extraction solvent and conditions.- Evaluate the pH and temperature stability of this compound.- Adjust mobile phase composition for better elution. |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate sample solvent. | - Reduce the amount of sample loaded onto the column.- Add a modifier (e.g., trifluoroacetic acid) to the mobile phase to minimize secondary interactions.- Dissolve the sample in the initial mobile phase. |
| Co-elution with Impurities | - Insufficient resolution of the chromatographic method. | - Optimize the mobile phase gradient.- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Consider orthogonal purification techniques (e.g., normal-phase chromatography). |
| High Backpressure in HPLC System | - Blockage in the system (e.g., plugged frit or column).- High viscosity of the mobile phase. | - Filter all samples and mobile phases.- Flush the system and replace the column if necessary.- Optimize the mobile phase or reduce the flow rate. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuations in temperature. | - Prepare fresh mobile phase and ensure proper mixing.- Use a guard column and ensure the mobile phase pH is within the column's stable range.- Use a column oven to maintain a constant temperature. |
V. Experimental Protocols
A. General Purification Workflow for this compound
This protocol outlines a general approach for the purification of this compound from a crude extract.
-
Extraction:
-
Macerate the dried and powdered source material with methanol or ethanol at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude residue in a water/methanol mixture.
-
Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
-
Flash Chromatography (Initial Purification):
-
Subject the enriched fraction to flash chromatography on a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Pool and concentrate the this compound-rich fractions.
-
Purify using preparative RP-HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment:
-
Analyze the purified fraction using analytical HPLC, LC-MS, and NMR to confirm purity and identity.
-
B. HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 218 nm
-
Injection Volume: 10 µL
VI. Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Refining HPLC Methods for Odoroside H Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Odoroside H.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development for this compound, a reversed-phase HPLC setup is recommended. Based on methods for similar cardiac glycosides, a C18 column is a suitable initial choice.[1][2] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is typically effective.[1][3] The UV detection wavelength should be set around 220 nm, as cardiac glycosides generally absorb in this region.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. One primary cause is the interaction of the analyte with active sites on the stationary phase, such as exposed silanol groups.[4][5] To address this, consider using an end-capped column or adding a competing base, like triethylamine, to the mobile phase.[6][7] Other potential causes include column overload, where injecting too much sample leads to distorted peak shapes, and extra-column band broadening from excessive tubing length or dead volume.[5][7][8]
Q3: I am observing poor resolution between my this compound peak and other impurities. How can I improve the separation?
A3: To enhance resolution, you can modify several chromatographic parameters. Adjusting the mobile phase composition, such as the gradient profile or the type of organic solvent (e.g., switching from acetonitrile to methanol), can alter selectivity.[9] Optimizing the mobile phase pH with additives like formic or phosphoric acid can also improve the separation of glycosides. Additionally, reducing the flow rate or using a column with a smaller particle size can increase column efficiency and, consequently, resolution.[7]
Q4: My retention times are drifting with each injection. What should I investigate?
A4: Drifting retention times can indicate a lack of system equilibration or changes in the column or mobile phase over time. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A slow leak in the system or changes in the mobile phase composition due to evaporation of the more volatile solvent can also cause this issue. An increase in backpressure may suggest a column blockage, which can also affect retention times.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound analysis.
| Symptom | Potential Cause | Recommended Solution |
| All peaks in the chromatogram are tailing. | Extra-column effects: Excessive tubing length or dead volume in the system.[7][8] | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected. |
| Column Overload: Injecting too high a concentration of the sample.[5][6] | Dilute the sample and re-inject. Consider using a column with a larger diameter or higher capacity. | |
| Column Contamination: Accumulation of sample matrix components on the column.[4][8] | Use a guard column to protect the analytical column.[4][6] If a guard column is not in use, try flushing the column or, if necessary, replacing it. | |
| Only the this compound peak (or other basic compounds) is tailing. | Silanol Interactions: Interaction between basic analytes and acidic silanol groups on the silica packing.[4][7] | Use a highly deactivated, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase to a lower pH to protonate the silanols.[5] |
| Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound.[6][7] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Guide 2: Improving Peak Resolution
This guide outlines strategies to enhance the separation between this compound and co-eluting impurities.
| Parameter | Strategy | Expected Outcome |
| Mobile Phase | Modify the gradient slope (for gradient elution). | Steeper gradients reduce analysis time but may decrease resolution. A shallower gradient can improve the separation of closely eluting peaks. |
| Change the organic modifier (e.g., acetonitrile vs. methanol). | Different organic solvents can alter the selectivity of the separation. | |
| Adjust the mobile phase pH. | Can change the ionization state of analytes and improve separation. | |
| Stationary Phase | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm).[7] | Increases column efficiency and resolution. |
| Try a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl). | Provides different selectivity based on analyte interactions. | |
| Flow Rate | Decrease the flow rate. | Can improve resolution but will increase the analysis time. |
| Temperature | Adjust the column temperature. | Can affect retention times and selectivity. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Separation
This protocol provides a starting point for developing a robust HPLC method for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile).
Visualizations
Caption: A workflow for developing and optimizing an HPLC method.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]
- 6. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid identification and analysis of the major chemical constituents from the fruits of Sapindus mukorossi by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cardiotoxicity of Odoroside H in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to the cardiotoxicity of Odoroside H in animal studies. The information is based on the known mechanisms of cardiac glycosides and general strategies for mitigating cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound, like other cardiac glycosides, primarily inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[4] Elevated intracellular calcium can lead to calcium overload, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, cardiomyocyte apoptosis and cardiac arrhythmias.[5][6][7][8]
Q2: What are the common signs of this compound cardiotoxicity in animal models?
A2: Common signs include electrocardiogram (ECG) abnormalities such as arrhythmias and QT interval prolongation, decreased cardiac function (e.g., reduced ejection fraction), and histological evidence of myocardial damage.[9][10][11] Animals may also exhibit systemic signs of distress.
Q3: Are there any known agents to specifically counteract this compound cardiotoxicity?
A3: Currently, there are no specific antidotes approved for this compound. However, based on its mechanism of action, strategies aimed at reducing oxidative stress and intracellular calcium overload may be beneficial. These are theoretical and require experimental validation for this compound.
Q4: What cardiac biomarkers should I monitor to assess this compound-induced cardiotoxicity?
A4: Monitoring established cardiac biomarkers can provide quantitative data on the extent of myocardial injury. Key biomarkers include cardiac troponins (cTnT and cTnI), creatine kinase-MB (CK-MB), and natriuretic peptides like NT-proBNP.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: High mortality rate in the this compound treated group.
| Potential Cause | Troubleshooting Step |
| Dose too high | Perform a dose-response study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually escalate to find a dose that induces measurable cardiotoxicity without causing excessive mortality. |
| Rapid administration | Administer this compound via a slower infusion rather than a bolus injection to avoid rapid spikes in plasma concentration. |
| Animal model sensitivity | Different animal strains and species can have varying sensitivities to cardiac glycosides. Consider using a more resistant strain or species if mortality remains high even at low doses. |
Issue 2: Inconsistent or non-reproducible cardiotoxicity.
| Potential Cause | Troubleshooting Step |
| Variability in drug preparation | Ensure consistent preparation of the this compound solution for each experiment. Use a fresh solution for each cohort of animals. |
| Inconsistent administration | Standardize the route and timing of administration. Ensure all technicians are following the exact same protocol. |
| Underlying health status of animals | Use healthy animals of a consistent age and weight. Screen for any pre-existing cardiovascular conditions if possible. |
Issue 3: Difficulty in detecting measurable cardiotoxicity.
| Potential Cause | Troubleshooting Step |
| Dose too low | Gradually increase the dose of this compound. Refer to literature for typical dose ranges for similar cardiac glycosides, keeping in mind that this compound's potency may differ. |
| Timing of assessment | Cardiotoxicity may develop over time. Conduct assessments at multiple time points after this compound administration (e.g., acute, sub-acute, and chronic phases). |
| Insensitive detection methods | Use a panel of assessment methods, including ECG, echocardiography, histology, and multiple cardiac biomarkers to get a comprehensive picture of cardiotoxicity. |
Potential Mitigation Strategies (Experimental)
The following are potential, experimental strategies to mitigate this compound cardiotoxicity based on its proposed mechanism. These approaches require validation in your specific animal model.
Co-administration of Antioxidants
Rationale: this compound-induced calcium overload is thought to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cardiomyocyte damage.[6][8][17][18] Antioxidants may help to neutralize these harmful ROS.
Potential Agents:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.
-
Quercetin: A flavonoid with antioxidant properties.[19]
-
Grape Seed Proanthocyanidin Extract (GSPE): A potent antioxidant.[20]
-
Hesperidin and Hesperetin: Flavonoids found in citrus fruits.[21][22]
Experimental Protocol (General):
-
Establish the dose of this compound that consistently induces cardiotoxicity.
-
Based on literature for other cardiotoxic agents, determine the appropriate dose and route of administration for the chosen antioxidant.
-
Administer the antioxidant to a treatment group prior to and/or concurrently with this compound.
-
Include control groups: Vehicle only, this compound only, and Antioxidant only.
-
Assess cardiotoxicity using ECG, echocardiography, cardiac biomarkers, and histology at predetermined time points.
Targeting Intracellular Calcium Overload
Rationale: Since inhibition of Na+/K+-ATPase by this compound leads to intracellular calcium overload, agents that can modulate calcium handling may offer protection.[5][7][23]
Potential Approaches (Hypothetical):
-
Calcium channel blockers: Use with caution as they can have their own cardiac effects.
-
Inhibitors of the mitochondrial calcium uniporter (MCU): To prevent mitochondrial calcium overload.
Experimental Protocol (General):
-
Similar to the antioxidant protocol, establish doses for this compound and the calcium-modulating agent.
-
Administer the calcium-modulating agent and this compound to the treatment group.
-
Include all necessary control groups.
-
Evaluate cardiac function and injury, paying close attention to parameters sensitive to changes in calcium dynamics.
Data Presentation
Table 1: Expected Changes in Cardiac Biomarkers Following this compound Administration
| Biomarker | Expected Change | Time Course |
| Cardiac Troponin T (cTnT) | Increase | Rises within hours, peaks at 12-24 hours |
| Cardiac Troponin I (cTnI) | Increase | Rises within hours, peaks at 12-24 hours |
| Creatine Kinase-MB (CK-MB) | Increase | Rises within 4-6 hours, peaks at 10-12 hours |
| NT-proBNP | Increase | Rises in response to ventricular stress |
Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed signaling pathway of this compound cardiotoxicity.
Experimental Workflow for Testing a Cardioprotective Agent
Caption: General experimental workflow for mitigation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of Odoroside A, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Calcium Overload Plays a Causal Role in Oxidative Stress in the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Overload or Underload? The Effects of Doxorubicin on the Calcium Dynamics in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Gallate Attenuates Doxorubicin-Induced Cardiotoxicity in Rats by Suppressing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid responses and mechanism of action for low-dose bisphenol S on ex vivo rat hearts and isolated myocytes: evidence of female-specific proarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac Biomarkers: What Is and What Can Be - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac Biomarkers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The role of existing and novel cardiac biomarkers for cardioprotection : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 15. Current Use of Cardiac Biomarkers in Various Heart Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac biomarkers of acute coronary syndrome: from history to high-sensitivity cardiac troponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 18. The Role of Oxidative Stress in Cardiac Disease: From Physiological Response to Injury Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Grape seed proanthocyanidins ameliorate Doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phytochemicals Involved in Mitigating Silent Toxicity Induced by Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mitochondrial Calcium Overload Plays a Causal Role in Oxidative Stress in the Failing Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Odoroside H assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Odoroside H in various cellular and biochemical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, providing potential causes and solutions in a question-and-answer format.
Q1: My Na+/K+-ATPase activity assay shows inconsistent inhibition with this compound.
Possible Causes:
-
Reagent Instability: this compound, like other cardiac glycosides, can be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: The pH of the assay buffer, as well as the concentrations of Na+, K+, and Mg2+, are critical for optimal enzyme activity and consistent inhibition.[1]
-
Enzyme Source and Purity: The source of the Na+/K+-ATPase (e.g., tissue homogenate, purified enzyme) and its purity can significantly impact assay results. Different isoforms of the enzyme may exhibit varying sensitivities to inhibitors.
-
Phosphate Contamination: High background from phosphate contamination in buffers or glassware can mask the true enzyme activity.[1]
-
Inhibitors in Sample: Endogenous substances within tissue homogenates can interfere with Na+/K+-ATPase activity.[1]
Troubleshooting Steps:
-
Reagent Handling: Aliquot this compound stock solutions to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature.
-
Assay Optimization:
-
Controls:
-
Include a "no enzyme" control to check for background phosphate contamination.[1]
-
Use a known Na+/K+-ATPase inhibitor, such as ouabain, as a positive control for inhibition.
-
-
Sample Preparation: If using tissue homogenates, consider a partial purification step to remove potential endogenous inhibitors.[1]
Q2: I am observing high variability in my cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo) with this compound.
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number may respond differently to treatment.
-
This compound Solubility and Stability: this compound may precipitate out of solution in cell culture media, especially at higher concentrations or over long incubation times.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in compound concentration and affecting cell growth.
-
Incubation Time: The IC50 value of a compound can be highly dependent on the incubation time.[2][3]
Troubleshooting Steps:
-
Cell Handling:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound.
-
Maintain a consistent cell passage number for all experiments.
-
-
Compound Preparation:
-
Visually inspect the media after adding this compound to check for any precipitation.
-
Consider using a lower percentage of serum in the media during treatment, as serum proteins can sometimes interact with compounds.
-
-
Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to minimize edge effects.
-
Assay Duration: Standardize the incubation time for all experiments and report the IC50 value along with the corresponding duration.
Q3: My apoptosis assay results (e.g., Annexin V, caspase activity) are not showing a clear dose-dependent increase with this compound.
Possible Causes:
-
Suboptimal Time Point: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are measuring.
-
Induction of Other Cell Death Pathways: At high concentrations, this compound might induce necrosis or other forms of cell death that are not detected by specific apoptosis assays.
-
Cell Line Resistance: Some cancer cell lines may be more resistant to this compound-induced apoptosis.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Multiple Assays: Use multiple assays to assess cell death. For example, combine Annexin V/PI staining to distinguish between apoptosis and necrosis.
-
Positive Control: Include a known inducer of apoptosis (e.g., staurosporine) as a positive control to ensure the assay is working correctly.
Q4: I am having trouble interpreting my autophagy results (LC3 conversion) after this compound treatment.
Possible Causes:
-
Autophagic Flux: An increase in LC3-II levels can indicate either an induction of autophagy or a blockage of autophagic degradation.
-
Antibody Quality: The quality of the LC3 antibody is crucial for obtaining reliable results in Western blotting.
-
Transient Nature of Autophagy: Autophagy is a dynamic process, and changes in LC3 levels can be transient.
Troubleshooting Steps:
-
Autophagic Flux Assay: To distinguish between induction and blockage, perform an autophagic flux experiment by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor indicates an induction of autophagic flux.
-
Multiple Markers: In addition to LC3, monitor other autophagy markers such as p62/SQSTM1, which is degraded during autophagy. A decrease in p62 levels suggests autophagy induction.
-
Time-Course Experiment: Conduct a time-course experiment to capture the dynamics of the autophagic response to this compound treatment.
Data Presentation
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| Odoroside A | A549 | Lung Cancer | 48 | 183.5 | [4] |
| Odoroside A | MDA-MB-231 | Breast Cancer | Not Specified | 183 | [5] |
| Odoroside A | RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | Not Specified | >1000 (non-calculated in the study's dose range) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Substrate Solution: 100 mM ATP in water
-
Inhibitor: this compound stock solution (in DMSO), Ouabain (positive control)
-
Phosphate Standard Solution
-
Colorimetric Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare tissue homogenates or purified enzyme fractions and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase Activity: Assay buffer + Enzyme preparation
-
Ouabain-Insensitive ATPase Activity: Assay buffer + Enzyme preparation + Ouabain (to a final concentration that completely inhibits Na+/K+-ATPase)
-
This compound Inhibition: Assay buffer + Enzyme preparation + various concentrations of this compound
-
Blank: Assay buffer (no enzyme)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration of 5 mM to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the colorimetric phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Generate a standard curve using the phosphate standard.
-
Calculate the amount of Pi released in each well from the standard curve.
-
Na+/K+-ATPase activity = (Pi in "Total ATPase" wells) - (Pi in "Ouabain-Insensitive" wells).
-
Calculate the percentage of inhibition by this compound relative to the control (Total ATPase activity).
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Autophagy Detection by LC3 Conversion (Western Blot)
This protocol measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Beta-actin or GAPDH antibody (loading control)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. For an autophagic flux experiment, include conditions with and without a lysosomal inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the bands using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an increase in autophagosomes.
-
In a flux experiment, a significant increase in LC3-II accumulation in the presence of the lysosomal inhibitor compared to its absence confirms autophagy induction.
-
Mandatory Visualization
Diagrams illustrating key pathways and workflows are provided below using Graphviz (DOT language).
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Assays.
Caption: A Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Odoroside H and Digoxin: From Cardiotonic to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H and Digoxin are both members of the cardiac glycoside family, a class of naturally derived compounds known for their profound effects on cardiac muscle. While Digoxin has a long-standing history in the clinical management of heart failure and atrial fibrillation, recent research has unveiled a novel therapeutic avenue for cardiac glycosides, including this compound, in the field of oncology. This guide provides a comprehensive comparative analysis of this compound and Digoxin, focusing on their distinct primary therapeutic applications, underlying mechanisms of action, and available experimental data.
Primary Therapeutic Indications: A Divergent Path
The most striking difference between this compound and Digoxin lies in their primary therapeutic applications. Digoxin is a well-established cardiotonic agent, whereas the current body of research on this compound is overwhelmingly focused on its potential as an anticancer agent.
Digoxin: For decades, Digoxin has been a cornerstone in the treatment of heart failure and for controlling the ventricular rate in atrial fibrillation.[1][2] Its positive inotropic effect (increasing the force of heart muscle contraction) and negative chronotropic effect (slowing the heart rate) make it a valuable therapeutic option in these conditions.[3]
This compound: In contrast, this compound has been primarily investigated for its cytotoxic effects against various cancer cell lines.[4] Studies suggest that its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a promising candidate for cancer therapy.[4]
Mechanism of Action: A Shared Target with Different Outcomes
Both this compound and Digoxin exert their primary effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[4][5] However, the downstream consequences of this inhibition lead to their distinct therapeutic effects.
Inhibition of Na+/K+-ATPase: This inhibition leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[5]
-
Cardiotonic Effect (Digoxin): In cardiac myocytes, the elevated intracellular calcium concentration enhances the force of contraction, leading to the positive inotropic effect observed with Digoxin.[6]
-
Anticancer Effect (this compound and Digoxin): In cancer cells, the disruption of ion homeostasis and subsequent increase in intracellular calcium are thought to trigger a cascade of events leading to apoptosis (programmed cell death).[4] Several cardiac glycosides, including Digoxin, have been shown to induce immunogenic cell death in cancer cells, further contributing to their anticancer activity.[7]
The following diagram illustrates the shared mechanism of Na+/K+-ATPase inhibition and the subsequent divergent downstream effects leading to either cardiotonic or anticancer outcomes.
Caption: Mechanism of Action of this compound and Digoxin.
Comparative Efficacy and Potency: A Look at the Data
Direct comparative studies on the cardiac effects of this compound versus Digoxin are scarce. The available quantitative data primarily focus on Digoxin's cardiotonic properties and the cytotoxic effects of both compounds in cancer cell lines.
Inhibition of Na+/K+-ATPase
The inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 | Tissue/Cell Line | Reference |
| Digoxin | Na+/K+-ATPase | ~164 nM | MDA-MB-231 cells | [8] |
| Digoxin | Na+/K+-ATPase | 40 nM | A549 cells | [8] |
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) in this context refers to the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 | Reference |
| This compound | Various human tumor cell lines | 0.010 - 0.071 µg/ml | [4] |
| Digoxin | Pancreatic cancer cell lines | 163 nM | [9] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of the Na+/K+-ATPase enzyme in the presence of varying concentrations of an inhibitor.
-
Preparation of Enzyme Source: Microsomal fractions rich in Na+/K+-ATPase are isolated from a suitable tissue source (e.g., porcine cerebral cortex or human erythrocyte membranes).
-
Reaction Mixture: A reaction buffer is prepared containing ATP, Mg2+, Na+, and K+.
-
Incubation: The enzyme preparation is pre-incubated with different concentrations of the cardiac glycoside (this compound or Digoxin).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement of Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Digoxin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined.
The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.
Caption: Experimental Workflow for Cytotoxicity Assay.
Side Effects and Therapeutic Index
A critical aspect of any therapeutic agent is its safety profile and therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Digoxin: Digoxin is known for its narrow therapeutic index, meaning that the margin between a therapeutic and a toxic dose is small.[1] Common side effects include nausea, vomiting, dizziness, and more seriously, cardiac arrhythmias.[10] Regular monitoring of serum Digoxin levels is crucial to prevent toxicity.
This compound: As this compound is not currently used in a clinical setting, its side effect profile in humans has not been established. However, as a cardiac glycoside, it is reasonable to expect a similar potential for cardiotoxicity, which would be a significant consideration in its development as an anticancer drug.
Conclusion
For researchers and drug development professionals, this comparative analysis highlights the importance of understanding the nuanced downstream effects of targeting a ubiquitous protein like the Na+/K+-ATPase. While the cardiotonic properties of cardiac glycosides have been harnessed for centuries, their potential to be repurposed as anticancer agents opens up exciting new possibilities. Further research is warranted to fully elucidate the anticancer efficacy and safety profile of this compound, and to explore the potential for developing novel cardiac glycoside analogues with improved therapeutic indices for both cardiovascular and oncological applications.
References
- 1. The electrophysiologic effects of low and high digoxin concentrations on isolated mammalian cardiac tissue: reversal by digoxin-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Frontiers | Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity [frontiersin.org]
- 6. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnsbm.org [jnsbm.org]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
- 10. MTT assay protocol | Abcam [abcam.com]
Validating the Anti-proliferative Potential of Odoroside H: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative effects of Odoroside H and related cardiac glycosides, contextualized with established chemotherapeutic agents. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related and well-studied cardiac glycoside, Odoroside A, as a proxy to illustrate the potential anti-cancer activity of this class of compounds.
Comparative Analysis of Anti-proliferative Activity
Cardiac glycosides, a class of naturally occurring compounds, have garnered significant interest for their potential as anti-cancer agents. While direct quantitative data on the anti-proliferative effects of this compound is not extensively available in current literature, studies on the related compound Odoroside A, also extracted from Nerium oleander, provide valuable insights.
| Compound/Drug | Cancer Cell Line | IC50 Value | Citation(s) |
| Odoroside A | A549 (Lung) | 183.5 nM (at 48h) | [1] |
| Odoroside A | MDA-MB-231 (Breast) | 183 nM | [2] |
| Cisplatin | A2780S (Ovarian) | 31.4 µM | [3] |
| Doxorubicin | MCF-7 (Breast) | 20.0 ± 0.06 µM to 23.9 ± 0.07 µM | [4] |
Note: The IC50 values for Cisplatin and Doxorubicin can vary significantly depending on the cell line and experimental conditions.
A hydroalcoholic extract of Nerium oleander, which contains a mixture of cardenolides including this compound, has demonstrated cytotoxic activity against A549 lung cancer cells comparable to that of the widely used chemotherapy drug, cisplatin[5]. This suggests that this compound likely contributes to the overall anti-cancer effect of the extract.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-proliferative effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a control vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control group.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can elucidate the molecular mechanisms of a compound's action.
-
Protein Extraction: Cells are treated with the test compound and then lysed to release their proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., proteins in a signaling pathway), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
Mandatory Visualizations
Experimental Workflow for Evaluating Anti-proliferative Effects
References
- 1. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and anticancer activity of cardiac glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hydroalcoholic extract from the leaves of Nerium oleander inhibits glycolysis and induces selective killing of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Odoroside H: A Comparative Analysis Against Other Cardiac Glycosides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the treatment of cardiac conditions. More recently, their potent anticancer properties have garnered significant attention within the research community. Odoroside H, a lesser-known cardiac glycoside, is emerging as a compound of interest. This guide provides a comparative overview of this compound and other well-established cardiac glycosides such as Digoxin, Digitoxin, and Ouabain, with a focus on their cytotoxic effects and mechanisms of action in cancer cells.
While direct comparative studies detailing the anticancer effects of this compound against other cardiac glycosides in the same experimental settings are limited, this guide synthesizes available data to offer a current perspective. It is important to note that much of the available experimental data is on Odoroside A, a structurally similar analogue of this compound.
Mechanism of Action: A Shared Target
Cardiac glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. In cancer cells, this cascade of events can trigger apoptosis, or programmed cell death, and inhibit cell proliferation.[1][2]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a standard measure of cytotoxicity. The following table summarizes available IC50 values for various cardiac glycosides across different cancer cell lines. It is crucial to interpret this data with caution, as experimental conditions and cell line sensitivities can vary significantly between studies.
| Cardiac Glycoside | Cell Line | IC50 (nM) | Incubation Time (h) |
| Odoroside A | A549 (Lung Carcinoma) | 183.5 | 48 |
| Odoroside A | MDA-MB-231 (Breast Cancer) | 183 | 24 |
| Digoxin | MDA-MB-231 (Breast Cancer) | 122 ± 2 | 24 |
| 70 ± 2 | 48 | ||
| Ouabain | MDA-MB-231 (Breast Cancer) | 150 ± 2 | 24 |
| 90 ± 2 | 48 | ||
| Proscillaridin A | MDA-MB-231 (Breast Cancer) | 51 ± 2 | 24 |
| 15 ± 2 | 48 |
Note: Data is compiled from multiple sources and is not from a single direct comparative study.
Induction of Apoptosis and Cell Cycle Arrest
Cardiac glycosides are known to induce apoptosis in cancer cells. Studies on Odoroside A have shown its ability to upregulate the expression of key apoptotic genes such as CASP3, CASP7, CASP8, CASP9, FAS, and FADD in lung cancer cells.[3] Similarly, ouabain and digoxin have been demonstrated to induce apoptosis in breast cancer cells by increasing intracellular calcium and activating caspase-3.[1]
Furthermore, some cardiac glycosides can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some cardiac glycosides have been shown to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells.[2]
Signaling Pathways and Experimental Workflows
The inhibition of Na+/K+-ATPase by cardiac glycosides initiates a cascade of downstream signaling events that contribute to their anticancer effects. The following diagram illustrates the general signaling pathway.
Caption: General signaling pathway of cardiac glycosides.
A typical experimental workflow to assess the anticancer properties of a cardiac glycoside like this compound is depicted below.
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Odoroside H: A Comparative Guide to its Activity in Diverse Cell Lines
For Immediate Release
Odoroside H, a cardiac glycoside, is demonstrating significant promise as a potent anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. This guide provides a comprehensive comparison of this compound's activity, summarizing key experimental data and outlining the methodologies used to evaluate its efficacy. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on the growth of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| A549 | Lung Carcinoma | 183.5 | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | 183 | Not Specified |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | Not Calculated | Not Specified |
This table will be populated with additional data as it becomes available.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, thereby halting their proliferation.
Apoptosis Induction:
Quantitative analysis of apoptosis, typically performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, reveals the percentage of cells undergoing programmed cell death upon treatment with this compound.
| Cell Line | Cancer Type | This compound Concentration | Apoptotic Cells (%) |
| Data In Progress |
Cell Cycle Analysis:
The impact of this compound on the cell cycle is determined by analyzing the distribution of cells in the G1, S, and G2/M phases using PI staining and flow cytometry. Studies have indicated that this compound can induce G2/M phase arrest in colorectal carcinoma cells[1].
| Cell Line | Cancer Type | This compound Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Data In Progress |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
A study on A549 lung cancer cells revealed that this compound activates the extrinsic apoptotic pathway and influences the PI3K/AKT signaling pathway. In highly metastatic and radiotherapy-resistant breast cancer cells (MDA-MB-231), this compound has been found to inhibit invasion by suppressing the STAT-3 signaling pathway. Furthermore, in leukemia cells, it is suggested to induce apoptosis and autophagy through the ROS/JNK pathway.
References
A Comparative Analysis of the Cytotoxicity of Odoroside H and Oleandrin
In the landscape of cancer research, cardiac glycosides, traditionally used for treating heart conditions, are emerging as potent cytotoxic agents with the potential for therapeutic applications. Among these, Odoroside H and Oleandrin, both derived from the Nerium oleander plant, have garnered significant attention. This guide provides a detailed comparison of their cytotoxic effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Note on Data Availability: Direct comparative studies on the cytotoxicity of this compound and Oleandrin are limited in the current body of scientific literature. This guide leverages available data for Oleandrin and its structurally similar derivative, Odoroside A, as a proxy for this compound, to provide a comprehensive comparative analysis. Odoroside A and this compound are both monoglycosidic cardenolides found in Nerium oleander.[1][2][3]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for Oleandrin and Odoroside A in various cancer cell lines.
Table 1: Comparative IC50 Values of Oleandrin and Odoroside A in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Oleandrin | MDA-MB-231 | 72 | [4][5][6] |
| Radiotherapy-Resistant MDA-MB-231 | 183 | [4][5][6] | |
| Odoroside A | MDA-MB-231 | 183 | [4][6] |
| Radiotherapy-Resistant MDA-MB-231 | Not Calculated | [4][6] |
Data from a study by Ko et al. (2018) indicates that Oleandrin exhibits greater cytotoxicity than Odoroside A in the MDA-MB-231 human breast cancer cell line. Notably, Odoroside A appeared to be less toxic to endothelial cells (IC50: 127 nM) compared to Oleandrin (IC50: 35 nM).[4][5][6]
Table 2: IC50 Values of Oleandrin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PANC-1 | Pancreatic Cancer | Low nanomolar range | |
| K562 | Leukemia | Not specified | [7] |
| HL-60 | Leukemia | Not specified | [7] |
| COLO320DM | Colorectal Cancer | Not specified | [7] |
| HT-29 | Colorectal Cancer | Not specified | [7] |
| HCT-15 | Colorectal Cancer | Not specified | [7] |
| Calu-3 | Lung Cancer | Not specified | [7] |
| SK-OV-3 | Ovarian Cancer | Not specified | [7] |
| Capan-1 | Pancreatic Cancer | Not specified | [7] |
| A2780 | Ovarian Cancer | Not specified | [7] |
| KB-3-1 | Oral Cancer | Not specified | [7] |
The cytotoxicity of Oleandrin extends to a wide range of cancer cell lines. However, specific IC50 values were not consistently reported in the reviewed literature.
Mechanisms of Action and Signaling Pathways
Both Oleandrin and Odoroside A, and by extension this compound, induce cancer cell death primarily through the induction of apoptosis. However, the specific signaling pathways they modulate may differ.
Oleandrin's Cytotoxic Mechanisms:
Oleandrin is known to induce apoptosis through multiple pathways. It can inhibit the activation of the transcription factor NF-κB, which plays a key role in promoting cell survival and proliferation. Furthermore, Oleandrin has been shown to induce apoptosis through the Fas-mediated extrinsic pathway and by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.
References
- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Odoroside H and Conventional Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in naturally derived compounds that exhibit potent anti-cancer properties. Among these, Odoroside H, a cardiac glycoside, has emerged as a promising candidate. This guide provides a comprehensive head-to-head comparison of this compound and its close analog, Odoroside A, against standard chemotherapy drugs—doxorubicin, cisplatin, and paclitaxel. This comparison is based on available experimental data, focusing on cytotoxic activity, mechanisms of action, and the underlying signaling pathways.
Quantitative Analysis: Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following tables summarize the IC50 values for Odoroside A and conventional chemotherapy drugs in two commonly studied cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and A549 (non-small cell lung cancer). It is important to note that these values are compiled from different studies, and experimental conditions such as exposure time may vary, which can influence the results.
Table 1: IC50 Values in MDA-MB-231 Human Breast Cancer Cells
| Compound | IC50 Concentration | Exposure Time | Citation |
| Odoroside A | 183 nM | 24 h | [1] |
| Doxorubicin | 6602 nM | 48 h | [2] |
| Doxorubicin | 6.5 µM | 72 h | [3] |
| Cisplatin | 46 µM | 24 h | [4] |
| Paclitaxel | 0.3 µM | Not Specified |
Table 2: IC50 Values in A549 Human Lung Cancer Cells
| Compound | IC50 Concentration | Exposure Time | Citation |
| Odoroside A | 183.5 nM | 48 h | [5][6] |
| Doxorubicin | > 20 µM | 24 h | [7] |
| Doxorubicin | 86.34 nM | 24 h | [8] |
| Doxorubicin | 5.05 µM | Not Specified | [9] |
| Paclitaxel | 10 µg/mL | 48 h | [10] |
Mechanisms of Action: A Comparative Overview
This compound and conventional chemotherapy drugs induce cancer cell death through distinct yet sometimes overlapping mechanisms. The primary modes of action involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Apoptosis Induction
Odoroside A has been shown to induce apoptosis through the activation of the extrinsic pathway.[5][11] This is initiated by the binding of death ligands to cell surface receptors, leading to the activation of a caspase cascade.[5] Specifically, treatment with Odoroside A leads to the upregulation of key genes in this pathway, including CASP3, CASP7, CASP8, FAS, and FADD.[5][6] Furthermore, Odoroside A can induce apoptosis by generating reactive oxygen species (ROS), which act as secondary messengers in the apoptotic signaling cascade.[11][12]
Doxorubicin induces apoptosis through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[4][13] This DNA damage triggers a p53-dependent apoptotic pathway.[10] Doxorubicin is also known to generate ROS, leading to oxidative stress and mitochondrial damage, which can initiate the intrinsic apoptotic pathway.[14][15]
Cisplatin primarily functions by forming platinum-DNA adducts, which cause DNA damage and block cell division.[16][17] This damage activates DNA repair mechanisms, and if the damage is too extensive, it triggers apoptosis.[16] The apoptotic response to cisplatin can involve both the intrinsic and extrinsic pathways and is often mediated by the p53 tumor suppressor protein.[17]
Paclitaxel induces apoptosis by stabilizing microtubules, which are crucial for cell division.[18][19] This stabilization disrupts the normal dynamics of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent activation of the apoptotic cascade.[6][19][20]
Cell Cycle Arrest
Odoroside A has been reported to induce cell cycle arrest, contributing to its anti-proliferative effects.[21]
Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase.[8][22][23] This arrest is a consequence of the DNA damage it induces, preventing cells from proceeding through mitosis with compromised genetic material.[8]
Cisplatin can induce cell cycle arrest at various phases, including G1, S, and G2, depending on the cell type and concentration.[3][24][25] This arrest allows time for DNA repair, but if the damage is irreparable, the cell undergoes apoptosis.[25]
Paclitaxel 's primary mechanism of action is to cause a potent arrest in the G2/M phase of the cell cycle by stabilizing microtubules and disrupting the mitotic spindle.[5][6][20] This mitotic arrest is a direct trigger for apoptosis in many cancer cells.[5]
Signaling Pathways
The cytotoxic effects of this compound and chemotherapy drugs are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Figure 1. Signaling pathway of this compound/A-induced apoptosis.
Figure 2. Doxorubicin-induced apoptosis pathway.
Figure 3. Cisplatin's mechanism leading to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. youtube.com [youtube.com]
- 3. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of Odoroside A on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating the Binding Affinity of Odoroside H to Na+/K+-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of cardiac glycosides to the Na+/K+-ATPase, with a focus on the available information for Odoroside H. Due to the limited publicly available experimental data on the direct binding affinity of this compound to Na+/K+-ATPase, this document leverages data from related compounds and outlines the established methodologies for such validation.
Quantitative Comparison of Na+/K+-ATPase Inhibitors
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| Ouabain | Na+/K+-ATPase | IC50 | ~100 - 200 nM | Purified pig and human Na+/K+-ATPase | [2] |
| Digoxin | Na+/K+-ATPase | IC50 | ~100 - 200 nM | Purified pig and human Na+/K+-ATPase | [2] |
| This compound | Na+/K+-ATPase | IC50 | Data not available | - | - |
| Mixture (including this compound) | Cytotoxicity (via Na+/K+-ATPase inhibition) | IC50 | 0.010 - 0.071 µg/mL | Human tumor cell lines | [1] |
Experimental Protocols
To validate the binding affinity of a compound like this compound to Na+/K+-ATPase, a direct enzyme inhibition assay is typically performed. The following protocol is a representative example based on established methods for other cardiac glycosides[2].
Na+/K+-ATPase Inhibition Assay
1. Preparation of Na+/K+-ATPase:
-
The enzyme can be sourced from various tissues, such as pig kidneys, or recombinant human enzyme can be used for higher specificity[2].
-
A purified preparation of the enzyme is obtained through methods like salt precipitation, ion exchange chromatography, and gel filtration.
2. Reaction Mixture:
-
The assay is typically conducted in a buffer solution at a physiological pH (e.g., 7.4).
-
The reaction mixture includes:
-
Na+/K+-ATPase enzyme preparation.
-
ATP as the substrate.
-
Ions essential for enzyme activity: Na+, K+, and Mg2+.
-
Varying concentrations of the inhibitor (e.g., this compound).
-
3. Incubation:
-
For slow-binding inhibitors like many cardiac glycosides, a pre-incubation of the enzyme with the inhibitor for a sufficient duration (e.g., ≥60 minutes at 37°C) is crucial to reach equilibrium and obtain accurate potency measurements[2].
4. Measurement of ATPase Activity:
-
The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
The reaction is stopped, and the amount of Pi is quantified using a colorimetric method.
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the molecular consequences of Na+/K+-ATPase inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of an inhibitor on Na+/K+-ATPase activity.
Inhibition of Na+/K+-ATPase by cardiac glycosides not only disrupts ion transport but also activates complex intracellular signaling cascades[1][4][5].
Caption: General signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.
The binding of cardiac glycosides to the Na+/K+-ATPase can trigger a signaling cascade involving Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately influencing gene expression related to cell proliferation and survival[4][5].
References
- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Odoroside H Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Odoroside H, a cardenolide glycoside, has garnered attention for its potential anticancer activities. This guide provides a comparative overview of published experimental data on this compound and its close structural analog, Odoroside A, to aid researchers in evaluating the reproducibility and potential of these compounds. The data presented is compiled from various studies and is intended to serve as a reference for future research and development.
Quantitative Data Summary
The cytotoxic effects of this compound and Odoroside A have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. Due to limited published data specifically for this compound, data for Odoroside A is included for comparative purposes, given its structural similarity.
Table 1: Comparative IC50 Values of this compound and Related Cardenolides
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Monoglycosidic Cardenolides (including this compound) | Panel of 36 human tumor cell lines | Various | 0.010 - 0.071 | - | [Not explicitly cited] |
| Odoroside A | MDA-MB-231 | Breast Cancer | - | 0.183 | [Not explicitly cited] |
| Odoroside A | RT-R-MDA-MB-231 | Breast Cancer (Radiotherapy-Resistant) | - | Non-calculated in the doses setting | [Not explicitly cited] |
| Odoroside A | Endothelial Cells (ECs) | Non-cancerous | - | 0.127 | [Not explicitly cited] |
Key Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Na+/K+-ATPase Inhibition Assay
The primary mechanism of action for cardenolides like this compound is the inhibition of the Na+/K+-ATPase pump.
Protocol:
-
Enzyme Preparation: Isolate the Na+/K+-ATPase enzyme from a suitable source (e.g., porcine cerebral cortex).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, MgCl₂, NaCl, and KCl in a suitable buffer.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture and incubate.
-
Phosphate Measurement: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the compound to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Odoroside-induced apoptosis and the general workflow for evaluating its anticancer effects.
Caption: Proposed signaling pathway for Odoroside-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
Benchmarking Odoroside H: A Comparative Guide to its Efficacy Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside H, a cardiac glycoside of natural origin, has demonstrated significant potential as an anticancer agent. Its therapeutic effects stem from a dual mechanism of action, primarily targeting the Na+/K+-ATPase pump and the STAT-3 signaling pathway, both of which are crucial for cancer cell survival and proliferation. This guide provides an objective comparison of this compound's efficacy against established inhibitors of these targets, supported by experimental data to inform further research and drug development.
Dual Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, this compound binds to the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the cellular ion balance, leading to an increase in intracellular sodium and subsequently calcium levels. This ionic imbalance triggers a cascade of events, including the induction of apoptosis (programmed cell death) in cancer cells.
-
Suppression of the STAT-3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT-3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and invasion. This compound has been shown to inhibit the phosphorylation of STAT-3, thereby blocking its activation and downstream oncogenic signaling.
Benchmarking Efficacy: this compound vs. Known Inhibitors
This section provides a comparative analysis of this compound's inhibitory potency against established inhibitors of Na+/K+-ATPase and the STAT-3 pathway.
Na+/K+-ATPase Inhibition: A Potent Player in a Well-Established Class
This compound's efficacy as a Na+/K+-ATPase inhibitor is comparable to other well-known cardiac glycosides such as Ouabain and Digoxin. The following table summarizes the available data on their inhibitory concentrations (IC50). It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups. A study has shown that Odoroside A, a close derivative of this compound, is as potent as Ouabain in inhibiting the ATP-hydrolyzing activity of Na+/K+-ATPase[1].
| Compound | Target | IC50 | Cell Line/System | Reference |
| Odoroside A | Na+/K+-ATPase | Equipotent to Ouabain | Human lung carcinoma A549 cells | [1] |
| Ouabain | Na+/K+-ATPase | 10.44 nM - 42.36 nM (72h) | Various cancer cell lines | [2] |
| Digoxin | Na+/K+-ATPase | 0.1 µM - 0.3 µM (72h) | HT-29, MDA-MB-231, OVCAR3, MDA-MB-435 | [3] |
This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase[4][5][6][7].
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge to remove cellular debris and collect the supernatant containing the membrane fraction with Na+/K+-ATPase.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.
-
-
Assay Reaction:
-
For each sample, prepare two reaction tubes: one for "Total ATPase activity" and one for "Ouabain-insensitive ATPase activity".
-
The reaction buffer should contain MgCl2, NaCl, and KCl.
-
To the "Ouabain-insensitive" tube, add Ouabain (a specific Na+/K+-ATPase inhibitor) to a final concentration of 1 mM.
-
Add the prepared sample (supernatant) to both tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer an aliquot of the supernatant to a new tube.
-
Add a colorimetric reagent (e.g., ammonium molybdate and a reducing agent) to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
-
Calculation of Na+/K+-ATPase Activity:
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
The specific Na+/K+-ATPase activity is the difference between the "Total ATPase activity" and the "Ouabain-insensitive ATPase activity".
-
Normalize the activity to the protein concentration and incubation time (e.g., µmol Pi/mg protein/hour).
-
STAT-3 Signaling Pathway Inhibition: A Promising Newcomer
This compound's ability to inhibit the STAT-3 pathway adds another dimension to its anticancer profile. The following table compares its efficacy to known STAT-3 inhibitors. A study on Odoroside A demonstrated that its inhibitory effect on phospho-STAT-3 is comparable to the specific STAT-3 inhibitor AG490[8].
| Compound | Target | IC50 / Effective Concentration | Cell Line | Reference |
| Odoroside A | p-STAT-3 | 100 nM (significant inhibition) | MDA-MB-231 | [8][9][10] |
| AG490 | p-STAT-3 | 10 µM (significant inhibition) | MDA-MB-231 | [8][9] |
| Stattic | STAT-3 SH2 domain | 5.1 µM (cell-free assay) | - | [11][12] |
| Stattic | Cell Viability | 2.282 µM - 3.481 µM | Various HNSCC cell lines | [13] |
This protocol outlines the detection of phosphorylated STAT-3 (p-STAT-3) levels by Western blot to assess the inhibitory effect of a compound[8][9].
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT-3 (p-STAT-3).
-
Also, probe for total STAT-3 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT-3 levels to total STAT-3 and the loading control to determine the extent of inhibition.
-
Visualizing the Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion
This compound emerges as a potent anticancer agent with a compelling dual mechanism of action, effectively inhibiting both the Na+/K+-ATPase pump and the STAT-3 signaling pathway. The available data suggests its efficacy is comparable to established inhibitors in both categories. Its ability to target two distinct and critical cancer-promoting pathways simultaneously makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively establish its therapeutic potential relative to other inhibitors.
References
- 1. Odoroside A and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 13. apexbt.com [apexbt.com]
Safety Operating Guide
Safe Disposal of Odoroside H: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Odoroside H are paramount to ensuring laboratory safety and environmental protection. this compound, a cardenolide glycoside with significant biological activity, requires stringent disposal procedures due to its potential toxicity. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste in a laboratory setting.
Key Safety and Handling Information
This compound is a potent cytotoxic agent. As a cardiac glycoside, it can interfere with cellular sodium-potassium ATPase pumps, leading to severe cardiac effects if ingested or absorbed. Direct contact with the skin or eyes, as well as inhalation of dust, should be strictly avoided. All handling of this compound must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₄O₁₄ | PubChem |
| Molecular Weight | 780.9 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Solubility | Practically insoluble in water and ether; sparingly soluble in diluted alcohol; freely soluble in pyridine. | PubChem |
| LD50 (Oral, Rat) | 28.27 mg/kg | TCI Chemicals[1] |
| Primary Hazards | Acute toxicity (oral, inhalation), Specific target organ toxicity (heart) | Cayman Chemical[2] |
| Personal Protective Equipment | Chemical fume hood, safety goggles, chemical-resistant gloves, lab coat | Sigma-Aldrich |
Experimental Protocol: Decontamination of Spills and Glassware
In the event of a small spill of an this compound solution or for the decontamination of contaminated glassware prior to disposal, a chemical inactivation procedure is recommended. This protocol is based on the general principles of cardiac glycoside degradation.
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
10% Sodium hypochlorite (bleach) solution
-
Personal Protective Equipment (PPE) as described above
-
Absorbent pads
-
Sealable, labeled hazardous waste container
Procedure:
-
Ensure Safety: Work within a chemical fume hood and wear appropriate PPE.
-
Containment: For spills, cover the area with absorbent pads to contain the liquid.
-
Initial Decontamination (Hydrolysis):
-
Carefully apply a 1 M NaOH solution to the spill area or to the contaminated glassware.
-
Allow the solution to remain in contact for at least 1 hour. This will initiate the hydrolysis of the glycosidic linkage, reducing the compound's activity.[3]
-
-
Secondary Decontamination (Oxidation):
-
After the hydrolysis step, carefully add a 10% sodium hypochlorite solution to the treated area or glassware.
-
Allow this to react for an additional hour. The oxidative properties of bleach will further degrade the cardenolide structure.[4]
-
-
Final Cleaning:
-
Absorb the decontamination solution with fresh absorbent pads.
-
Wipe the area or glassware with 70% ethanol.
-
Rinse glassware thoroughly with water.
-
-
Waste Disposal:
-
All used absorbent pads, gloves, and other disposable materials must be placed in a clearly labeled hazardous waste container for incineration.
-
The collected decontamination solution should also be disposed of as hazardous chemical waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and associated waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Plan
1. Waste Identification and Segregation:
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), absorbent materials from spills, empty vials, and weighing papers.
-
Liquid Waste: Consists of unused this compound solutions, reaction mixtures, and collected rinsates from decontaminated glassware.
-
Sharps Waste: Encompasses any contaminated needles, syringes, or other sharp objects.
2. Proper Containment:
-
Solid and Liquid Waste: These must be collected in separate, clearly labeled, leak-proof containers designated for cytotoxic/hazardous chemical waste. The containers should be made of a material compatible with the solvents used.
-
Sharps Waste: All sharps must be immediately placed into a puncture-resistant sharps container specifically labeled for cytotoxic waste.
3. Labeling:
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The name "this compound" and any other chemical constituents
-
The primary hazards (e.g., "Acutely Toxic," "Cytotoxic")
-
The date of waste accumulation
-
4. Storage:
-
Store all this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Ensure that the storage area has secondary containment to prevent the spread of any potential leaks.
5. Final Disposal:
-
High-Temperature Incineration is the mandatory disposal method for this compound and other cytotoxic wastes. [5] This process ensures the complete destruction of the toxic compound.
-
Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its high toxicity and potential to harm aquatic life and contaminate the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with this information.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Odoroside H
Odoroside H is a potent cardiac glycoside with cytotoxic properties. Due to its inherent toxicity, stringent safety protocols must be followed to minimize exposure risk to laboratory personnel. This guide provides essential safety and logistical information for the handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne powder particles. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form to prevent inhalation. | This compound powder can become airborne and poses a significant inhalation hazard. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The disposable nature avoids cross-contamination of laundry. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Handling Procedures
All manipulations involving this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
Workflow for Safe Handling:
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
For liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontaminate:
-
Clean the spill area thoroughly with a detergent solution, followed by a 70% ethanol or isopropanol solution.[1]
-
All cleaning materials must be treated as cytotoxic waste.
-
-
Dispose of Waste: Place all contaminated materials, including PPE, into a designated, sealed cytotoxic waste container.[1]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[4]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
Seek immediate medical attention after any exposure. Inform medical personnel that the exposure involved a potent cardiac glycoside. Provide a copy of any available safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
